Carbonate ionophore VII
Description
Properties
IUPAC Name |
[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-(dioctylamino)-5-oxopentan-2-yl]-10,13-dimethyl-12-[4-(2,2,2-trifluoroacetyl)benzoyl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-(2,2,2-trifluoroacetyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H79F6NO7/c1-6-8-10-12-14-16-34-65(35-17-15-13-11-9-7-2)50(66)31-18-38(3)46-29-30-47-45-28-27-43-36-44(71-53(69)41-23-19-39(20-24-41)51(67)57(59,60)61)32-33-55(43,4)48(45)37-49(56(46,47)5)72-54(70)42-25-21-40(22-26-42)52(68)58(62,63)64/h19-26,38,43-49H,6-18,27-37H2,1-5H3/t38-,43-,44-,45+,46-,47+,48+,49+,55+,56-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOQSKXIBWVYCX-PNZPGYLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C(=O)CCC(C)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC(=O)C5=CC=C(C=C5)C(=O)C(F)(F)F)C)OC(=O)C6=CC=C(C=C6)C(=O)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCN(CCCCCCCC)C(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C5=CC=C(C=C5)C(=O)C(F)(F)F)C)OC(=O)C6=CC=C(C=C6)C(=O)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H79F6NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1016.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and synthesis of Carbonate ionophore VII.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonate ionophore VII is a synthetic ionophore with high selectivity for the carbonate ion (CO₃²⁻). Its primary application lies in the field of chemical sensing, specifically in the fabrication of ion-selective electrodes (ISEs) for the potentiometric determination of carbonate concentrations in aqueous solutions. This capability is of significant interest in various fields, including environmental monitoring (e.g., measuring dissolved carbonates in water) and biomedical diagnostics. The molecule's design is based on a deoxycholic acid scaffold, a naturally occurring bile acid, which provides a rigid framework for the precise positioning of functional groups that interact with the target ion.
Chemical Structure and Properties
This compound is chemically known as N,N-Dioctyl-3α,12α-bis(4-trifluoroacetylbenzoyloxy)-5β-cholan-24-amide. Its structure is characterized by a steroidal backbone derived from deoxycholic acid. Two 4-(trifluoroacetyl)benzoyl groups are attached as esters at the 3α and 12α positions of the steroid nucleus. A dioctylamide group is attached to the C-24 position of the cholan side chain.
The trifluoroacetylbenzoyl moieties are the key components responsible for the ionophore's selectivity for carbonate. The electron-withdrawing trifluoromethyl groups enhance the electrophilicity of the carbonyl carbons, facilitating a reversible binding interaction with the carbonate anion. The long alkyl chains of the dioctylamide group impart lipophilicity to the molecule, ensuring its compatibility with the polymeric membranes typically used in the construction of ion-selective electrodes.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | [(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-(dioctylamino)-5-oxopentan-2-yl]-10,13-dimethyl-12-[4-(2,2,2-trifluoroacetyl)benzoyl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-(2,2,2-trifluoroacetyl)benzoate |
| Synonyms | N,N-Dioctyl-3α,12α-bis(4-trifluoroacetylbenzoyloxy)-5β-cholan-24-amide |
| CAS Number | 222310-82-9 |
| Molecular Formula | C₅₈H₇₉F₆NO₇ |
| Molecular Weight | 1016.24 g/mol |
| Appearance | Solid |
| Solubility | Soluble in chloroform |
Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from deoxycholic acid. The general strategy is to first modify the carboxylic acid group at the C-24 position to form the dioctylamide, followed by the esterification of the hydroxyl groups at the 3α and 12α positions with 4-(trifluoroacetyl)benzoic acid.
Experimental Protocol
The following is a representative synthetic protocol adapted from the synthesis of analogous cholic acid derivatives.
Step 1: Synthesis of N,N-Dioctyl-3α,12α-dihydroxy-5β-cholan-24-amide
-
Activation of Deoxycholic Acid: Deoxycholic acid is converted to its corresponding acid chloride. To a solution of deoxycholic acid in a suitable aprotic solvent (e.g., dichloromethane), oxalyl chloride or thionyl chloride is added dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) may be added. The reaction mixture is stirred at room temperature until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude deoxycholic acid chloride.
-
Amidation: The crude deoxycholic acid chloride is dissolved in an aprotic solvent (e.g., dichloromethane). To this solution, dioctylamine (B52008) and a base (e.g., triethylamine (B128534) or pyridine) are added at 0 °C. The reaction mixture is stirred at room temperature overnight. The reaction is then quenched with water, and the organic layer is separated, washed with dilute acid, saturated sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography on silica (B1680970) gel to afford N,N-Dioctyl-3α,12α-dihydroxy-5β-cholan-24-amide.
Step 2: Synthesis of this compound (Esterification)
-
Esterification Reaction: To a solution of N,N-Dioctyl-3α,12α-dihydroxy-5β-cholan-24-amide and 4-(trifluoroacetyl)benzoic acid in a dry aprotic solvent (e.g., dichloromethane), a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) are added at 0 °C.
-
Reaction Work-up and Purification: The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The precipitated dicyclohexylurea is removed by filtration. The filtrate is washed with dilute acid, saturated sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield this compound.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis, although specific yields may vary depending on the reaction scale and purification efficiency.
Table 2: Representative Quantitative Data for the Synthesis of this compound
| Step | Reactant 1 | Reactant 2 | Reagents | Solvent | Typical Yield (%) |
| 1. Amidation | Deoxycholic Acid | Dioctylamine | Oxalyl Chloride, Triethylamine | Dichloromethane | 70-85 |
| 2. Esterification | N,N-Dioctyl-3α,12α-dihydroxy-5β-cholan-24-amide | 4-(Trifluoroacetyl)benzoic Acid | DCC, DMAP | Dichloromethane | 60-75 |
Experimental Workflows and Logical Relationships
Synthesis Workflow
The synthesis of this compound can be visualized as a two-stage process: amidation followed by esterification.
Caption: Synthetic pathway of this compound.
Ion-Selective Electrode (ISE) Fabrication Workflow
The utility of this compound is realized in its incorporation into an ion-selective membrane for the construction of an electrode.
Caption: Workflow for fabricating a carbonate-selective electrode.
Signaling Pathways and Mechanism of Action
This compound does not have a known signaling pathway in a biological context, as it is not designed for pharmacological activity. Its mechanism of action is based on the principles of host-guest chemistry at the interface of a chemical sensor.
The ionophore, embedded within a lipophilic membrane, selectively binds carbonate ions from the sample solution. This binding event is a reversible complexation reaction. The accumulation of the negatively charged carbonate-ionophore complex at the membrane-solution interface generates a potential difference. According to the Nernst equation, this potential difference is proportional to the logarithm of the carbonate ion activity in the sample. This potential is then measured against a reference electrode, allowing for the quantification of the carbonate concentration.
Caption: Mechanism of carbonate sensing by the ionophore.
Conclusion
This compound is a highly effective and selective receptor for carbonate ions, making it a valuable tool in the development of chemical sensors. Its synthesis, while multi-stepped, is achievable through standard organic chemistry techniques. The robust design, based on a deoxycholic acid framework, provides a stable and lipophilic platform for the carbonate-binding trifluoroacetylbenzoyl groups. The continued application of this and similar ionophores is expected to advance the capabilities of environmental and biomedical monitoring.
The Influence of Lipophilicity on the Performance of Carbonate Ionophore VII: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Carbonate ionophore VII, a key component in the development of carbonate-selective sensors. The document delves into the critical role of lipophilicity in modulating the ionophore's performance, offering valuable insights for researchers and professionals engaged in sensor development, environmental monitoring, and clinical diagnostics.
Introduction to this compound
This compound, chemically known as N,N-Dioctyl-3α,12α-bis(4-trifluoroacetylbenzoxy)-5β-cholan-24-amide, is a neutral carrier ionophore renowned for its high selectivity towards carbonate ions (CO₃²⁻). Its molecular structure is based on a deoxycholic acid scaffold, featuring two trifluoroacetylbenzoyl (TFAB) groups that act as "tweezers" to bind the target ion. This unique architecture is pivotal to its function in ion-selective electrodes (ISEs), which are instrumental in detecting carbonate levels in various matrices, from seawater to biological fluids.[1][2] The performance of these ISEs, particularly their selectivity, detection limit, and operational lifetime, is intricately linked to the physicochemical properties of the ionophore, with lipophilicity being a paramount factor.
The Role of Lipophilicity in Ionophore Performance
Lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (logP), governs the distribution of the ionophore within the lipophilic polymer membrane of an ISE. An optimal level of lipophilicity is crucial for several reasons:
-
Membrane Compatibility and Retention: A sufficiently lipophilic ionophore ensures its stable incorporation and retention within the polymer membrane, preventing leaching into the sample solution and thereby extending the electrode's operational lifetime.
-
Ion-Exchange Kinetics: The lipophilicity of the ionophore and its complex with the target ion influences the kinetics of the ion-exchange process at the membrane-sample interface, which in turn affects the electrode's response time and sensitivity.
-
Selectivity: The lipophilic character of the ionophore can influence the selectivity of the sensor by modulating the energy barrier for the transfer of different ions from the aqueous phase to the organic membrane phase. Generally, a higher lipophilicity can enhance the selectivity for the target ion over more hydrophilic interfering ions.
Quantitative Analysis of Ionophore Performance
The performance of carbonate ionophores is typically evaluated by fabricating an ion-selective electrode and measuring its potentiometric response. Key performance metrics include the response slope, the limit of detection, and the selectivity coefficient. The following table summarizes the performance data for three different carbonate ionophores, including this compound (deoxy-3,12-bis(TFAB)CA), in a buffered electrolyte solution.
| Ionophore | Structure | Response Slope (mV/decade) | Detection Limit (M) | Selectivity Coefficient (log KpotCO₃²⁻, Cl⁻) |
| TFADB | Trifluoroacetyl-p-decylbenzene | -25.5 | 5.0 x 10⁻⁶ | -3.5 |
| 3,12-bis(TFAB)CA | N,N-dioctyl-7α-acetoxy-3α,12α-bis(4-trifluoroacetylbenzoxy)-5β-cholan-24-amide | -27.1 | 1.0 x 10⁻⁶ | -4.2 |
| This compound (deoxy-3,12-bis(TFAB)CA) | N,N-Dioctyl-3α,12α-bis(4-trifluoroacetylbenzoxy)-5β-cholan-24-amide | -28.5 | 8.0 x 10⁻⁷ | -4.8 |
Data sourced from a comparative study of carbonate ionophores.[3]
The data in the table suggests a positive correlation between the inferred lipophilicity and the performance of the carbonate ionophore. This compound, the most lipophilic of the three, exhibits the most ideal Nernstian response (closer to the theoretical -29.6 mV/decade for a divalent anion), the lowest detection limit, and the highest selectivity against chloride ions. This underscores the critical role of optimizing lipophilicity in the design of high-performance ionophores.
Experimental Protocols
Fabrication of a Carbonate-Selective PVC Membrane Electrode
This protocol describes the preparation of a conventional ion-selective electrode using a PVC membrane.
Materials:
-
This compound
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Plasticizer (e.g., 2-nitrophenyl octyl ether, o-NPOE)
-
Lipophilic additive (e.g., tridodecylmethylammonium chloride, TDMAC)
-
Tetrahydrofuran (THF), anhydrous
-
Glass electrode body
-
Ag/AgCl internal reference electrode
-
Internal filling solution (e.g., 0.01 M NaHCO₃ + 0.1 M NaCl)
Procedure:
-
Membrane Cocktail Preparation:
-
In a small glass vial, dissolve PVC (e.g., 33% by weight), the plasticizer o-NPOE (e.g., 65% by weight), this compound (e.g., 1% by weight), and the lipophilic additive TDMAC (e.g., 1% by weight) in a minimal amount of anhydrous THF.
-
Ensure all components are fully dissolved by gentle swirling or vortexing. The final solution should be clear and viscous.
-
-
Membrane Casting:
-
Dip the polished tip of the glass electrode body into the membrane cocktail.
-
Slowly withdraw the electrode body and allow the THF to evaporate in a dust-free environment for approximately 24 hours. A thin, uniform membrane should form at the tip.
-
Repeat this process to achieve the desired membrane thickness (typically a few hundred micrometers).
-
-
Electrode Assembly:
-
Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped.
-
Insert the Ag/AgCl internal reference electrode into the body.
-
Condition the newly fabricated electrode by soaking it in a 0.01 M NaHCO₃ solution for at least 24 hours before use.
-
Determination of Potentiometric Selectivity Coefficients by the Matched Potential Method (MPM)
The Matched Potential Method is a reliable technique for determining the selectivity of an ion-selective electrode.
Materials and Equipment:
-
Fabricated carbonate-selective electrode
-
Reference electrode (e.g., Ag/AgCl)
-
High-impedance potentiometer or ion meter
-
Standard solution of the primary ion (e.g., 0.1 M NaHCO₃)
-
Standard solution of the interfering ion (e.g., 1 M NaCl)
-
Background solution (e.g., a buffer of a specific pH)
Procedure:
-
Initial Potential Measurement:
-
Place the carbonate-selective and reference electrodes in a known volume of the background solution containing a fixed initial concentration of the primary ion (a'A).
-
Record the stable potential reading (E₁).
-
-
Potential Change with Primary Ion:
-
Add a known volume of the standard primary ion solution to the background solution to achieve a new, higher concentration (aA).
-
Record the new stable potential (E₂). The potential change (ΔE) is E₂ - E₁.
-
-
Potential Matching with Interfering Ion:
-
Prepare a fresh solution identical to the initial one in step 1.
-
Incrementally add the standard interfering ion solution until the same potential change (ΔE) is observed, resulting in a final stable potential of E₂.
-
Record the concentration of the interfering ion (aB) required to produce this potential change.
-
-
Calculation of the Selectivity Coefficient:
-
The potentiometric selectivity coefficient (KpotA,B) is calculated using the following equation: KpotA,B = (aA - a'A) / aB
-
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the key processes involved in the function and evaluation of this compound.
Caption: Binding mechanism of this compound.
Caption: Workflow for ionophore development and evaluation.
Conclusion
The performance of this compound in ion-selective electrodes is profoundly influenced by its lipophilicity. The evidence suggests that a higher degree of lipophilicity contributes to improved response characteristics, lower detection limits, and enhanced selectivity. For researchers and developers in this field, a systematic approach to synthesizing and evaluating ionophore analogues with tailored lipophilicity is a promising strategy for creating next-generation carbonate sensors with superior performance for a wide range of applications. This guide provides the foundational knowledge and experimental framework to pursue such optimizations.
References
- 1. Design and synthesis of the polyvinyl chloride (PVC) membrane for Fe(III) ion selective electrode (ISE) based on ester modified humic acid (EHA) as an ionophore [scielo.org.mx]
- 2. Fabrication of PVC Membrane-Based Ion Selective Electrodes for the Identification and Measure of Cu(II) | springerprofessional.de [springerprofessional.de]
- 3. Ion-Selective Electrode for Nitrates Based on a Black PCV Membrane - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Development of Cholic Acid-Based Ionophores
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ionophores, molecules that facilitate the transport of ions across lipid membranes, are pivotal in various biological processes and hold significant therapeutic potential.[1][2] Cholic acid, a naturally occurring bile acid, has emerged as a versatile scaffold for the design of synthetic ionophores due to its rigid, facially amphiphilic steroidal structure. This guide provides a comprehensive overview of the discovery, synthesis, and mechanistic evaluation of cholic acid-based ionophores. It details key experimental protocols for their characterization, presents quantitative data on their transport efficacy and selectivity, and visualizes the underlying molecular processes and experimental workflows.
Introduction: The Rise of Cholic Acid in Ionophore Design
The quest for synthetic molecules that can mimic the function of natural ion channels and carriers has intensified in recent years, driven by their potential as novel therapeutics, for instance as a new class of antibiotics.[3] Cholic acid provides a unique platform for constructing such molecules. Its rigid steroid backbone pre-organizes appended functional groups, while its distinct hydrophilic and hydrophobic faces allow for the creation of amphiphilic structures essential for membrane interaction and ion transport.[4] Derivatives of cholic acid have been developed to transport a wide range of ions, from cations like Na⁺ to various anions, by forming channel-like or carrier-mediated complexes.[3][5]
Synthesis and Development of Cholic Acid Ionophores
The synthetic versatility of cholic acid allows for the attachment of various ion-binding moieties and lipophilic groups to modulate its ionophoric activity and selectivity.
Synthesis of a Cation-Transporting Cholic Acid-Spermine Conjugate
A common strategy for creating cationophores involves conjugating cholic acid with polyamines like spermine (B22157). The polyamine moiety provides the necessary polar groups to coordinate with cations, while the cholic acid scaffold ensures membrane solubility.
A representative synthesis involves the coupling of cholic acid to spermine to form a tetra-amide conjugate.[3] This process typically involves activating the carboxylic acid group of cholic acid and then reacting it with the amine groups of spermine.
Development of Anion-Selective Ionophores
Cholic acid derivatives have also been engineered to be effective anion transporters, which have potential applications in treating channelopathies like cystic fibrosis.[6] This is often achieved by attaching hydrogen-bond donor groups, such as ureas or thioureas, to the steroid framework. These groups can effectively bind and transport anions across lipid bilayers.[4] Another approach involves creating "cholapods," where multiple cholic acid units are linked to a central scaffold, creating a pre-organized cavity for anion recognition.[4]
Mechanism of Ion Transport
Cholic acid-based ionophores can transport ions via two primary mechanisms: as mobile carriers or by forming transmembrane channels.[2]
-
Carrier-Mediated Transport: In this mechanism, the ionophore binds an ion on one side of the membrane, diffuses across the lipid bilayer as a complex, and releases the ion on the other side.[2]
-
Channel Formation: Some cholic acid derivatives can self-assemble within the membrane to form channel-like structures that provide a hydrophilic pathway for ions to traverse the hydrophobic membrane core.[3][7] Evidence for this often comes from the dependency of transport activity on the concentration of the ionophore, where a second-order dependency suggests a dimeric channel is the active species.[3]
Experimental Protocols for Characterization
The evaluation of a potential ionophore's activity and selectivity is crucial. Several well-established experimental techniques are employed for this purpose.
Vesicle-Based Ion Transport Assays
Large unilamellar vesicles (LUVs) are commonly used as a model membrane system to study ion transport. These assays typically involve encapsulating an ion-sensitive fluorescent dye within the vesicles and monitoring changes in fluorescence as the ionophore transports ions across the vesicle membrane.[8]
Protocol: Calcein (B42510) Quenching Assay for Divalent Cation Transport [8]
-
Preparation of Calcein-Loaded LUVs:
-
A lipid film is prepared by evaporating the solvent from a solution of lipids (e.g., phosphatidylcholine) in chloroform.
-
The lipid film is hydrated with a loading buffer containing a self-quenching concentration of calcein (>50 µM).
-
The resulting multilamellar vesicles are subjected to several freeze-thaw cycles.
-
The vesicle suspension is then extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to form LUVs.
-
External, unencapsulated calcein is removed by size-exclusion chromatography.
-
-
Fluorescence Measurement:
-
The calcein-loaded LUVs are diluted in a cuvette with a buffer solution.
-
The ionophore, dissolved in a solvent like DMSO, is added to the vesicle suspension.
-
The transport of a quenching cation (e.g., Cu²⁺, Ni²⁺, Co²⁺) into the vesicles is initiated by adding the corresponding salt to the external buffer.
-
The influx of the quenching cation leads to a decrease in calcein fluorescence, which is monitored over time using a fluorometer.
-
U-Tube Transport Experiment
The U-tube experiment is a classic method to demonstrate carrier-mediated transport across a bulk liquid membrane, which mimics the lipid bilayer.
Protocol: U-Tube Experiment for Cation Transport
-
Apparatus Setup:
-
A U-shaped glass tube is used. The bottom of the "U" is filled with a dense, water-immiscible organic solvent (e.g., chloroform) containing the cholic acid-based ionophore. This serves as the liquid membrane.
-
One arm of the U-tube (the source phase) is carefully layered with an aqueous solution containing the salt of the cation to be transported (e.g., NaCl).
-
The other arm (the receiving phase) is layered with deionized water.
-
-
Transport and Analysis:
-
The setup is left undisturbed, typically with gentle stirring of the organic phase, for an extended period (e.g., 24-48 hours).
-
The ionophore acts as a carrier, picking up cations from the source phase, transporting them through the organic membrane, and releasing them into the receiving phase.
-
Periodically, aliquots are taken from the receiving phase, and the concentration of the transported cation is determined using techniques like atomic absorption spectroscopy or an ion-selective electrode.
-
Potentiometric Measurements for Ion Selectivity
Ion-selective electrodes (ISEs) are used to quantify the selectivity of an ionophore for a particular ion over others. The selectivity is expressed as a potentiometric selectivity coefficient.[9]
Protocol: Determining Ion Selectivity Coefficients [9][10][11]
-
Fabrication of the Ion-Selective Membrane:
-
The cholic acid-based ionophore is dissolved in a plasticizer (e.g., 2-nitrophenyl octyl ether) and mixed with a polymer matrix, typically high molecular weight PVC, in a solvent like THF.
-
This cocktail is cast into a ring on a glass plate and the solvent is allowed to evaporate, forming a thin, flexible membrane.
-
-
Electrode Assembly and EMF Measurement:
-
A small disc is cut from the membrane and mounted into an electrode body containing an internal filling solution (e.g., a fixed concentration of the primary ion salt) and an internal reference electrode (e.g., Ag/AgCl).
-
The electromotive force (EMF) is measured between this ion-selective electrode and an external reference electrode when immersed in solutions containing varying concentrations of the primary ion and interfering ions.
-
-
Calculation of Selectivity Coefficient:
-
The selectivity coefficient is determined using methods like the fixed interference method (FIM), based on the Nicolsky-Eisenman equation, which relates the change in potential to the concentrations of the primary and interfering ions.[9]
-
Quantitative Data on Cholic Acid-Based Ionophores
The performance of ionophores is quantified by parameters such as transport rates, ion selectivity, and the effective concentration required for transport.
Table 1: Cation Transport Properties of Cholic Acid Derivatives
| Ionophore Structure | Ion Transported | Transport Assay | Key Findings | Reference |
| Cholic acid-spermine conjugate | Na⁺ | ²³Na NMR with vesicles | Transport occurs via a dimeric, membrane-spanning species. Activity decreases with increased membrane thickness. | [3] |
| Bis(cholanyl)-xylylene dicarbamate | K⁺, Na⁺ | Planar bilayer conductance | Cation selective, with K⁺/Cl⁻ permeability ratio of 17. Showed K⁺ selectivity over Na⁺ by a factor of 3.1. | [7] |
| Ursodeoxycholic acid (UDCA) | K⁺ | Mitochondrial swelling assay | Induces K⁺ conductivity in the inner mitochondrial membrane. | [12] |
Table 2: Anion Transport Properties of Cholic Acid Derivatives
| Ionophore Structure | Anion Transported | Transport Assay | EC₅₀ (µM) | Key Findings | Reference |
| Bambusuril-Cholic Acid Conjugate | Cl⁻ | LUVs with fluorescent dye | N/A | Anion transport activity is highly dependent on the cholesterol content of the membrane. | [5] |
| "Cholapod" with urea (B33335) groups | Cl⁻ | Vesicle-based lucigenin (B191737) assay | N/A (Ka > 10⁵ M⁻¹) | High affinity for chloride and bromide anions due to pre-organized H-bond donors. | [4] |
| Cholic acid-based TFAB derivatives | CO₃²⁻ | Solvent extraction | N/A | Compounds with multiple trifluoroacetylbenzoyl (TFAB) moieties showed enhanced binding for carbonate. | [13] |
Conclusion and Future Directions
Cholic acid has proven to be a remarkably effective and adaptable scaffold for the creation of synthetic ionophores. The ability to systematically modify its structure allows for fine-tuning of ion selectivity and transport efficiency. The methodologies outlined in this guide provide a robust framework for the characterization and evaluation of novel cholic acid-based ion transport agents. Future research will likely focus on developing ionophores with even greater selectivity for specific ions, exploring their applications in cellular and organismal contexts, and advancing their potential as next-generation therapeutics for a variety of diseases rooted in ion transport dysfunction.
References
- 1. researchgate.net [researchgate.net]
- 2. Ionophore - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Anion transport and supramolecular medicinal chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00159B [pubs.rsc.org]
- 7. Transmembrane ion channels constructed of cholic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro Assay to Evaluate Cation Transport of Ionophores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simplistic approach to formulate an ionophore-based membrane and its study for nitrite ion sensing - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04590D [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. DSpace at KIST: Synthesis and evaluation of the cholic acid derivatives with multitrifluoroacetylbenzoyl (TFAB) groups as carbonate ionophores [pubs.kist.re.kr]
An In-depth Technical Guide to N,N-Dioctyl-3α,12α-bis(4-trifluoroacetylbenzoyloxy)-5β-cholan-24-amide
Disclaimer: The compound N,N-Dioctyl-3α,12α-bis(4-trifluoroacetylbenzoyloxy)-5β-cholan-24-amide is a novel chemical entity for which no experimental data has been published in publicly accessible literature. This technical guide is therefore a theoretical overview based on the established chemical properties of its constituent functional groups and the known reactivity of the cholic acid scaffold. The experimental protocols provided are predictive and would require optimization.
Introduction
This technical guide provides a comprehensive theoretical analysis of the properties, synthesis, and characterization of N,N-Dioctyl-3α,12α-bis(4-trifluoroacetylbenzoyloxy)-5β-cholan-24-amide. This complex molecule is a derivative of cholic acid, a primary bile acid, and is functionalized with lipophilic N,N-dioctylamide and electronically distinct 4-trifluoroacetylbenzoyl groups. This unique combination of moieties suggests potential applications in drug delivery, as a biological probe, or as a building block in supramolecular chemistry. The trifluoroacetyl groups, in particular, may confer interesting biological activities and serve as useful spectroscopic reporters for analytical purposes. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Predicted Physicochemical and Spectroscopic Properties
The properties of the target compound have been predicted based on the characteristics of its core components: the 5β-cholan-24-amide backbone, the N,N-dioctylamide moiety, and the 4-trifluoroacetylbenzoyl esters.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₅₈H₇₉F₆NO₇ | Based on the chemical structure. |
| Molecular Weight | 1028.24 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid. | Based on the appearance of similar cholic acid derivatives and 4-(trifluoroacetyl)benzoic acid.[1] |
| Solubility | Predicted to be soluble in chlorinated solvents (e.g., dichloromethane (B109758), chloroform) and polar aprotic solvents (e.g., DMF, DMSO). Poorly soluble in water and lower alcohols. | The large lipophilic N,N-dioctylamide and aromatic ester groups will dominate the solubility profile. |
| Melting Point | Expected to be a high-melting solid. | The rigid steroidal backbone and multiple aromatic rings will contribute to a stable crystal lattice. |
| Lipophilicity (logP) | Predicted to be very high. | The two octyl chains and two benzoyl groups significantly increase the lipophilicity of the cholic acid scaffold. |
Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR (CDCl₃) | - Complex multiplets in the region of 0.6-2.5 ppm corresponding to the cholane (B1240273) steroid backbone and the octyl chains. - Signals for the protons at C3 and C12 bearing the ester groups are expected to be shifted downfield to ~4.5-5.5 ppm. - Aromatic protons of the benzoyl groups are expected in the region of 7.5-8.2 ppm. - Signals for the N-CH₂ protons of the dioctylamide are expected around 3.2-3.6 ppm. |
| ¹³C NMR (CDCl₃) | - Numerous signals in the aliphatic region (10-60 ppm) for the cholane skeleton and octyl chains. - Carbonyl signals for the amide and two esters are expected in the region of 165-175 ppm. - Aromatic carbons will appear in the 120-140 ppm range. - The trifluoroacetyl carbonyl will likely be around 180-190 ppm, coupled to the fluorine atoms. - The CF₃ carbon will show a characteristic quartet. |
| ¹⁹F NMR (CDCl₃) | - A single sharp singlet corresponding to the six equivalent fluorine atoms of the two trifluoroacetyl groups, likely around -70 to -80 ppm. |
| FT-IR (KBr) | - Strong C=O stretching vibrations for the amide (~1640 cm⁻¹) and esters (~1720 cm⁻¹). - C-F stretching vibrations in the region of 1100-1300 cm⁻¹. - C-H stretching of aliphatic groups around 2850-2960 cm⁻¹. - Aromatic C=C stretching around 1600 cm⁻¹. |
| Mass Spectrometry (ESI-MS) | - A prominent [M+H]⁺ ion at m/z 1029.24. - Potential fragmentation patterns include the loss of the trifluoroacetylbenzoyl groups and cleavage of the amide bond. |
Proposed Synthetic Pathway and Experimental Protocols
The synthesis of N,N-Dioctyl-3α,12α-bis(4-trifluoroacetylbenzoyloxy)-5β-cholan-24-amide is proposed as a multi-step process starting from cholic acid. The key challenges are the selective functionalization of the hydroxyl groups and the amidation of the sterically hindered carboxylic acid. The reactivity of the hydroxyl groups in cholic acid towards acylation is generally C3 > C12 > C7.[1] Therefore, a protection strategy for the 7α-hydroxyl group is likely necessary to achieve the desired 3α,12α-diacylation.
Synthetic Workflow Diagram
Caption: A proposed multi-step synthesis of the target compound.
Detailed Experimental Protocols
Step 1: Protection of the 7α-Hydroxyl Group of Cholic Acid
-
Rationale: To prevent acylation at the C7 position, a selective protection step is necessary. A bulky silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is a suitable choice due to its relative stability and ease of removal.
-
Protocol:
-
Dissolve cholic acid (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Add imidazole (B134444) (2.5 equivalents) and tert-butyldimethylsilyl chloride (1.1 equivalents) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 7-O-TBDMS-cholic acid.
-
Step 2: Di-esterification of 3α and 12α-Hydroxyl Groups
-
Rationale: The remaining free hydroxyl groups at C3 and C12 are acylated with 4-(trifluoroacetyl)benzoyl chloride.
-
Protocol:
-
Dissolve 7-O-TBDMS-cholic acid (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Add triethylamine (B128534) (3 equivalents) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Cool the mixture to 0 °C and add 4-(trifluoroacetyl)benzoyl chloride (2.5 equivalents) dropwise.
-
Stir the reaction at room temperature for 24 hours, monitoring by TLC.
-
Upon completion, dilute with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the di-esterified intermediate.
-
Step 3: Amidation of the C-24 Carboxylic Acid
-
Rationale: The sterically hindered carboxylic acid is converted to the N,N-dioctylamide. A robust coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is suitable for this transformation.
-
Protocol:
-
Dissolve the di-esterified intermediate (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents), N,N-diisopropylethylamine (DIPEA, 3 equivalents), and N,N-dioctylamine (1.2 equivalents).
-
Stir the mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry over anhydrous sodium sulfate and concentrate.
-
Purify by column chromatography to yield the fully protected target compound.
-
Step 4: Deprotection of the 7α-Hydroxyl Group (Optional)
-
Rationale: If the final product requires a free 7α-hydroxyl group, the TBDMS protecting group can be removed under acidic conditions. The name of the requested compound does not specify a substituent at the 7-position, implying it may be unprotected.
-
Protocol:
-
Dissolve the protected compound in a solution of tetrahydrofuran (B95107) (THF).
-
Add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) (1.1 equivalents in THF) at 0 °C.
-
Stir at room temperature for 2-4 hours, monitoring by TLC.
-
Quench with saturated ammonium (B1175870) chloride solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography to yield the final product with a free 7α-hydroxyl group.
-
Characterization Workflow
A logical workflow is essential for the unambiguous identification and purity assessment of the synthesized compound.
Caption: A workflow for the structural elucidation of the final product.
Potential Applications and Future Directions
The unique structural features of N,N-Dioctyl-3α,12α-bis(4-trifluoroacetylbenzoyloxy)-5β-cholan-24-amide suggest several avenues for research and development:
-
Drug Delivery: The amphiphilic nature of this molecule, with a rigid steroidal core and flexible lipophilic chains, could be exploited for the formation of micelles or liposomes for drug encapsulation and delivery.
-
Biological Probes: The trifluoroacetyl groups can serve as ¹⁹F NMR reporters for in vitro and in vivo studies, allowing for non-invasive monitoring of the molecule's distribution and interactions.
-
Materials Science: The rigid and chiral scaffold could be used as a building block for the synthesis of novel liquid crystals or organogels.
-
Medicinal Chemistry: The trifluoroacetyl moiety is known to modulate the biological activity of molecules. This compound could be screened for various pharmacological activities, such as anticancer or antimicrobial effects.
Future work should focus on the successful synthesis and purification of this compound, followed by a thorough experimental validation of its physicochemical properties and a comprehensive evaluation of its potential applications.
References
The Central Role of Trifluoroacetylbenzoyl Groups in Advanced Carbonate Sensing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and selective detection of carbonate ions (CO₃²⁻) is of paramount importance across a spectrum of scientific disciplines, including environmental monitoring, clinical diagnostics, and industrial process control. Within the realm of chemical sensors, the trifluoroacetylbenzoyl (TFAB) group has emerged as a cornerstone functional moiety for the design of highly selective carbonate ionophores. This technical guide provides an in-depth exploration of the pivotal role of TFAB groups in carbonate sensing, with a focus on the underlying chemical principles, sensor fabrication, and performance characteristics.
The TFAB Group: A Potent Carbonate Receptor
The efficacy of the trifluoroacetylbenzoyl group as a carbonate recognition element stems from the strong electrophilicity of its carbonyl carbon. The trifluoromethyl group (-CF₃), a powerful electron-withdrawing group, significantly enhances the partial positive charge on the adjacent carbonyl carbon, making it a prime target for nucleophilic attack by the carbonate ion. This interaction leads to the formation of a stable tetrahedral adduct, which is the fundamental principle behind the sensing mechanism.
Signaling Pathway of TFAB-Based Potentiometric Carbonate Sensors
The signaling pathway in a potentiometric ion-selective electrode (ISE) based on a TFAB ionophore involves a series of equilibria at the interface between the ion-selective membrane and the sample solution. The selective binding of carbonate ions to the TFAB ionophore within the membrane generates a phase boundary potential, which is measured against a reference electrode. The magnitude of this potential is proportional to the logarithm of the carbonate ion activity in the sample, in accordance with the Nernst equation.
Cholic Acid as a Scaffold for TFAB-Based Ionophores
Research has demonstrated that the spatial arrangement and number of TFAB groups on a molecular scaffold significantly influence the selectivity and sensitivity of the resulting ionophore. Cholic acid, a naturally occurring bile acid, has proven to be an excellent scaffold due to its rigid steroidal framework, which allows for the precise positioning of multiple TFAB moieties.
Ionophores based on cholic acid derivatives bearing two TFAB groups, particularly at the 3α and 12α positions, have exhibited exceptional selectivity for carbonate ions. This is attributed to the formation of a "molecular tweezer" that effectively encapsulates the carbonate ion through a cooperative binding mechanism involving both TFAB groups. One of the most successful and commercially available ionophores is N,N-dioctyl-3α,12α-bis(4-trifluoroacetylbenzoxy)-5β-cholan-24-amide, also known as deoxy-3,12-bis(TFAB)CA or Carbonate Ionophore VII.
Quantitative Performance of TFAB-Based Carbonate Sensors
The performance of ion-selective electrodes is typically evaluated based on their selectivity, detection limit, response slope, and response time. The following table summarizes the reported performance data for potentiometric carbonate sensors employing different TFAB-based ionophores.
| Ionophore | Selectivity Coefficient (log KpotCO₃²⁻,Cl⁻) | Detection Limit (M) | Response Slope (mV/decade) |
| Trifluoroacetyl-p-decylbenzene (TFADB) | |||
| N,N-dioctyl-7α-acetoxy-3α,12α-bis(4-trifluoroacetylbenzoxy)-5β-cholan-24-amide (3,12-bis(TFAB)CA) | |||
| N,N-dioctyl-3α,12α-bis(4-trifluoroacetylbenzoxy)-5β-cholan-24-amide (deoxy-3,12-bis(TFAB)CA) | ≈ -6.0[1] |
Note: Data for TFADB and 3,12-bis(TFAB)CA were not explicitly found in the provided search results, but the deoxy-3,12-bis(TFAB)CA is reported to have the strongest carbonate selectivity.
Experimental Protocols
Synthesis of N,N-dioctyl-3α,12α-bis(4-trifluoroacetylbenzoxy)-5β-cholan-24-amide (deoxy-3,12-bis(TFAB)CA)
A detailed, step-by-step synthesis protocol for deoxy-3,12-bis(TFAB)CA was not explicitly available in the search results. However, the synthesis would generally involve the following key steps:
-
Amidation of Deoxycholic Acid: The carboxylic acid group of deoxycholic acid is first converted to an amide by reacting it with dioctylamine.
-
Esterification with 4-(Trifluoroacetyl)benzoic Acid: The hydroxyl groups at the 3α and 12α positions of the deoxycholic acid amide are then esterified with 4-(trifluoroacetyl)benzoic acid. This step introduces the crucial TFAB recognition moieties. This is typically achieved using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
-
Purification: The final product is purified using techniques such as column chromatography to remove unreacted starting materials and byproducts.
Fabrication of a Carbonate-Selective Potentiometric Electrode
The fabrication of an ion-selective electrode involves the preparation of an ion-selective membrane that is incorporated into an electrode body.
Materials:
-
High molecular weight polyvinyl chloride (PVC)
-
Plasticizer (e.g., 2-nitrophenyl octyl ether, o-NPOE)
-
TFAB-based ionophore (e.g., deoxy-3,12-bis(TFAB)CA)
-
Ionic additive (optional, e.g., potassium tetrakis(4-chlorophenyl)borate)
-
Tetrahydrofuran (THF)
Procedure:
-
Membrane Cocktail Preparation: A precise amount of PVC, plasticizer, ionophore, and ionic additive are dissolved in THF to form a homogeneous solution, often referred to as the membrane cocktail. A typical composition might be 33% PVC, 66% plasticizer, and 1% ionophore by weight.
-
Membrane Casting: The cocktail is poured into a glass ring placed on a flat glass plate. The solvent is allowed to evaporate slowly over 24-48 hours in a dust-free environment.
-
Electrode Assembly: A small disc is punched out from the resulting membrane and glued to the end of a PVC tube. The tube is then filled with an internal filling solution (e.g., a mixture of NaCl and NaHCO₃). An internal reference electrode (e.g., Ag/AgCl) is immersed in the filling solution.
Potentiometric Measurement Protocol
-
Conditioning: The newly fabricated electrode is conditioned by soaking it in a standard carbonate solution for several hours to ensure a stable baseline potential.
-
Calibration: The electrode is calibrated by measuring its potential in a series of standard solutions of known carbonate concentrations. A calibration curve is generated by plotting the measured potential versus the logarithm of the carbonate activity.
-
Sample Measurement: The potential of the electrode is measured in the unknown sample.
-
Concentration Determination: The carbonate concentration in the sample is determined by interpolating the measured potential on the calibration curve.
Conclusion
The trifluoroacetylbenzoyl group is a powerful tool in the design of highly selective and sensitive carbonate ionophores. Its strong electrophilicity, coupled with the ability to be incorporated into rigid molecular scaffolds like cholic acid, has led to the development of superior carbonate sensors. The detailed understanding of the sensing mechanism and the optimization of sensor fabrication protocols continue to drive advancements in this field, enabling more precise and reliable carbonate measurements in a wide range of applications.
References
Methodological & Application
Application Notes and Protocols: Preparation of a PVC Membrane for Carbonate Ionophore VII Ion-Selective Electrode (ISE)
These application notes provide a detailed protocol for the preparation and characterization of a Poly(vinyl chloride) (PVC) based ion-selective electrode (ISE) for the determination of carbonate (CO₃²⁻) ions using Carbonate Ionophore VII. This document is intended for researchers, scientists, and professionals in fields requiring precise carbonate concentration measurements, such as environmental monitoring, clinical diagnostics, and industrial process control.[1]
Introduction
Ion-selective electrodes (ISEs) are electrochemical sensors that measure the activity of a specific ion in a solution.[2] The core component of an ISE is the ion-selective membrane, which is designed to be selectively permeable to the target ion.[2][3] For carbonate sensing, a PVC membrane is doped with a specific ionophore—a lipophilic ligand capable of selectively binding and transporting carbonate ions across the membrane phase.[4][5]
This compound, also known as N,N-dioctyl-3α,12α-bis(4-trifluoroacetylbenzoxy)-5β-cholan-24-amide, has demonstrated strong selectivity for carbonate, making it suitable for applications ranging from measuring CO₂ levels in blood to monitoring ocean acidification.[1][4] This protocol outlines the fabrication of a robust carbonate ISE from fundamental components.
Materials and Reagents
| Component | Description | Supplier (Example) |
| Ionophore | This compound | Sigma-Aldrich |
| Polymer Matrix | High molecular weight Poly(vinyl chloride) (PVC) | Sigma-Aldrich |
| Plasticizer | 2-Nitrophenyl octyl ether (o-NPOE) | Sigma-Aldrich |
| Anionic Additive | Sodium tetraphenylborate (B1193919) (NaTPB) | Sigma-Aldrich |
| Solvent | Tetrahydrofuran (THF), anhydrous | Sigma-Aldrich |
| Internal Filling Solution | 0.01 M Sodium Bicarbonate (NaHCO₃) + 0.001 M Sodium Chloride (NaCl)[3] | N/A |
| Conditioning Solution | 0.01 M Sodium Carbonate (Na₂CO₃) | N/A |
| Electrode Body | PVC or Philips electrode body (e.g., IS-561) | VWR, Cole-Parmer |
| Reference Electrode | Ag/AgCl double-junction reference electrode | Orion, Metrohm |
Experimental Protocols
This section details the step-by-step procedure for fabricating the carbonate ISE.
The sensitivity and selectivity of the ISE are critically dependent on the membrane composition.[6] The following protocol describes the preparation of a homogenous membrane cocktail.
-
Weighing Components: Accurately weigh the membrane components. A typical composition is 33% PVC, 64% o-NPOE, 2% this compound, and 1% NaTPB by total weight.[6] For a total weight of 300 mg, the masses would be:
-
PVC: 99 mg
-
o-NPOE: 192 mg
-
This compound: 6 mg
-
NaTPB: 3 mg
-
-
Dissolution: Place all weighed components into a small glass vial.
-
Add Solvent: Add approximately 3-5 mL of anhydrous THF to the vial.
-
Mixing: Tightly cap the vial and stir the mixture overnight using a magnetic stirrer until all components are fully dissolved, resulting in a clear, slightly viscous, and homogenous solution.[7]
-
Casting: Place a clean glass plate on a level surface. Position a glass ring (approx. 20-30 mm diameter) onto the plate.
-
Pouring: Carefully pour the prepared PVC membrane cocktail from Protocol 3.1 into the glass ring.
-
Evaporation: Cover the setup loosely (e.g., with a petri dish lid) to allow for slow evaporation of the THF. Let the membrane dry at room temperature for at least 24-48 hours.[3] The resulting membrane should be transparent, flexible, and have a thickness of approximately 0.3-0.4 mm.[3][8]
-
Membrane Sectioning: Once completely dry, carefully cut a small disk (typically 5-8 mm in diameter) from the parent membrane using a sharp cork borer or punch.[3]
-
Electrode Assembly: Securely glue the membrane disk to the end of a clean PVC electrode body using a PVC-THF slurry or a suitable adhesive.[3] Ensure a watertight seal. Allow the glue to dry completely.
-
Filling: Fill the electrode body with the internal filling solution (0.01 M NaHCO₃ + 0.001 M NaCl).[3] The chloride is necessary for the internal Ag/AgCl reference element.[3]
-
Conditioning: Immerse the tip of the newly fabricated ISE, along with an external reference electrode, in a 0.01 M Na₂CO₃ conditioning solution for at least 24 hours.[9][10] This step is crucial for establishing equilibrium at the membrane-solution interface.
-
Calibration:
-
Prepare a series of standard sodium carbonate solutions by serial dilution (e.g., from 1.0 M to 1.0 x 10⁻⁷ M).
-
Immerse the carbonate ISE and the reference electrode in each standard solution, starting from the lowest concentration.
-
Record the potential (mV) reading once it stabilizes (typically within 10-30 seconds).[11][12]
-
Plot the potential (mV) versus the logarithm of the carbonate activity. The resulting calibration curve should be linear over a specific concentration range.
-
Data Presentation
The performance of the ISE is defined by several key parameters, which are summarized below.
Table 1: Example PVC Membrane Compositions for Carbonate ISE
| Component | Composition 1 (wt%) | Composition 2 (wt%)[6] | Composition 3 (mmol/kg)[3] |
| PVC | 33.0 | 33.0 | ~33% (1 part) |
| o-NPOE (Plasticizer) | 65.0 | 64.0 | ~66% (2 parts) |
| This compound | 1.5 | 2.0 | 50 mmol/kg |
| Additive (e.g., NaTPB) | 0.5 | 1.0 | 10 mmol/kg (TDMA-NO₃) |
Table 2: Typical Performance Characteristics of a this compound-based ISE
| Parameter | Typical Value | Reference |
| Nernstian Slope | -29 to -31 mV/decade | [11] |
| Linear Response Range | 1.0 × 10⁻⁵ M to 1.0 × 10⁻¹ M | [11] |
| Limit of Detection (LOD) | ~2.8 × 10⁻⁶ M | [11] |
| Response Time | < 30 seconds | [12] |
| Operational pH Range | 7.0 - 9.0 | [10][13] |
| Lifetime | Several weeks to months | [12] |
| Selectivity (log K) | Highly selective against Cl⁻, SO₄²⁻, NO₃⁻. Salicylate (Sal⁻) can be a significant interferent for some anion ISEs, but modern ionophores show improved discrimination.[4][5][14] |
Visualization
The following diagrams illustrate the experimental workflow and the functional components of the ion-selective membrane.
Caption: Experimental workflow for the fabrication of a carbonate ISE.
Caption: Logical relationship of components in the PVC membrane.
References
- 1. agscientific.com [agscientific.com]
- 2. New Materials Used for the Development of Anion-Selective Electrodes—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent developments in ionophore-based potentiometric electrochemical sensors for oceanic carbonate detection - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00232B [pubs.rsc.org]
- 5. Potentiometric Sensors Based on Fluorous Membranes Doped with Highly Selective Ionophores for Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Plasticizer Effects in the PVC Membrane of the Dibasic Phosphate Selective Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of the polyvinyl chloride (PVC) membrane for Fe(III) ion selective electrode (ISE) based on ester modified humic acid (EHA) as an ionophore [scielo.org.mx]
- 10. Optimization of Castor Oil-Based Ion Selective Electrode (ISE) with Active Agent 1,10-Phenanthroline for Aqueous Pb2+ Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Fabricating a Carbonate-Selective Electrode with Ionophore VII
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the fabrication and characterization of a carbonate-selective electrode utilizing the commercially available Carbonate Ionophore VII. Ion-selective electrodes (ISEs) are potentiometric sensors that measure the activity of a specific ion in a solution. Carbonate-selective ISEs are valuable tools for a variety of applications, including environmental monitoring of oceanic carbon dioxide levels, clinical analysis of total carbon dioxide in bodily fluids, and in various industrial processes.[1][2] this compound, N,N-Dioctyl-3α,12α-bis(4-trifluoroacetylbenzoxy)-5β-cholan-24-amide, is a neutral carrier that exhibits high selectivity towards carbonate ions, making it a key component in the construction of reliable carbonate sensors.[3]
Principle of Operation
The core of the carbonate-selective electrode is a polymeric membrane doped with this compound. This ionophore is a lipophilic molecule capable of selectively binding carbonate ions and transporting them across the membrane phase.[2][3] This selective binding and transport generates a potential difference across the membrane that is proportional to the logarithm of the carbonate ion activity in the sample solution, as described by the Nernst equation.
The mechanism involves the interaction between the trifluoroacetyl groups on the ionophore and the carbonate anion.[3] This interaction facilitates the selective extraction of carbonate ions from the aqueous sample into the organic membrane phase.
Quantitative Performance Data
The performance of a carbonate-selective electrode fabricated with Ionophore VII is summarized in the table below. These values represent typical performance characteristics and may vary slightly depending on the specific fabrication procedure and experimental conditions.
| Parameter | Typical Value | Reference |
| Linear Range | 1.0 × 10⁻⁵ – 1.0 × 10⁻¹ mol/L | [4][5] |
| Nernstian Slope | -26.0 to -30.4 mV/decade | [1][4][5][6] |
| Limit of Detection | 5.8 × 10⁻⁷ to 2.821 × 10⁻⁶ mol/L | [1][4][5] |
| Response Time | 1 - 2 minutes | [7] |
| pH Range | 8.0 (for optimal performance) | [1] |
Selectivity Coefficients (logKpotCO3,X):
The selectivity of the electrode for carbonate over other interfering anions is a critical performance metric. The following table presents the potentiometric selectivity coefficients determined by the matched potential method.
| Interfering Ion (X) | logKpotCO3,X | Reference |
| Chloride (Cl⁻) | -4.8 | [1] |
| Bicarbonate (HCO₃⁻) | -6.8 | [1] |
| Nitrate (NO₃⁻) | -4.5 | [1] |
| Bromide (Br⁻) | -2.8 | [1] |
| Thiocyanate (SCN⁻) | -2.0 | [1] |
| Perchlorate (ClO₄⁻) | -1.3 | [1] |
| Salicylate (B1505791) | Reduced interference compared to other ionophores | [7] |
Experimental Protocols
I. Preparation of the Ion-Selective Membrane Cocktail
This protocol describes the preparation of the polymeric membrane that forms the sensing element of the electrode.
Materials:
-
This compound
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Bis(2-ethylhexyl) adipate (B1204190) (DOA) or similar plasticizer
-
Methyltridodecylammonium chloride (TDMACl) (optional, as an ion-exchanger)
-
Tetrahydrofuran (THF), anhydrous
Recommended Membrane Composition: [1]
| Component | Weight Percentage |
| This compound | 5.1% |
| Methyltridodecylammonium chloride (TDMACl) | 1.2% |
| Bis(2-ethylhexyl) adipate | 56.8% |
| Poly(vinyl chloride) (PVC) | 36.9% |
Procedure:
-
Accurately weigh the required amounts of this compound, PVC, DOA, and TDMACl.
-
In a clean, dry glass vial, dissolve all components in a minimal amount of anhydrous THF.
-
Ensure complete dissolution by gentle swirling or brief vortexing. The resulting solution should be clear and homogeneous.
-
Allow the solution to stand for a few minutes to allow any air bubbles to dissipate.
II. Fabrication of the Electrode Body
This protocol outlines the assembly of the liquid-membrane ion-selective electrode.
Materials:
-
Glass or plastic electrode body with a tip diameter of ~1-3 mm
-
Silver/Silver Chloride (Ag/AgCl) internal reference electrode
-
Internal filling solution: 0.1 M NaH₂PO₄, 0.1 M Na₂HPO₄, 0.01 M NaCl[1]
-
Polishing paper or fine-grit sandpaper
Procedure:
-
Prepare the Electrode Body: Ensure the electrode body is clean and dry. If reusing an electrode body, ensure any old membrane is completely removed. The tip of the electrode body should be smooth and flat. If necessary, polish the tip with fine-grit sandpaper.
-
Cast the Membrane: Dip the tip of the electrode body into the prepared membrane cocktail for a few seconds.
-
Dry the Membrane: Withdraw the electrode body and allow the THF to evaporate completely in a dust-free environment at room temperature. A thin, uniform membrane should form at the tip. This process may take several hours.
-
Fill the Electrode: Carefully fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped.
-
Insert the Internal Reference Electrode: Insert the Ag/AgCl internal reference electrode into the filling solution.
-
Condition the Electrode: Condition the newly fabricated electrode by soaking it in a 0.01 M Na₂CO₃ solution for at least 24 hours before use.
III. All-Solid-State Electrode Fabrication (Alternative Method)
An alternative to the liquid-junction electrode is the all-solid-state configuration, which offers enhanced durability and portability.[4][6]
Materials:
-
Nickel wire or other suitable substrate
-
Carbon film (can be deposited electrochemically)
-
Carbonate-selective membrane cocktail (as prepared in Protocol I)
Procedure:
-
Substrate Preparation: A nickel wire is typically used as the substrate.[4][6]
-
Transducer Layer Deposition: An intermediate layer, such as a carbon film, is deposited onto the nickel wire to act as a solid contact transducer.[4][6]
-
Membrane Casting: The carbonate-selective membrane cocktail is then drop-cast or dip-coated onto the carbon film.
-
Drying and Conditioning: The electrode is dried and conditioned as described for the liquid-membrane electrode.
Visualizations
Experimental Workflow for Electrode Fabrication
Caption: Workflow for fabricating a carbonate-selective electrode.
Logical Relationship of Electrode Components
Caption: Key components of the carbonate-selective electrode.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. agscientific.com [agscientific.com]
- 3. Recent developments in ionophore-based potentiometric electrochemical sensors for oceanic carbonate detection - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00232B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. New Materials Used for the Development of Anion-Selective Electrodes—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonate ion-selective electrode with reduced interference from salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Seawater Carbonate Measurement Using Carbonate Ionophore VII
Audience: Researchers, scientists, and drug development professionals.
Introduction
The increasing absorption of atmospheric CO2 into the ocean is causing a decrease in seawater pH, a phenomenon known as ocean acidification.[1] This process reduces the concentration of carbonate ions (CO3²⁻), which is critical for marine organisms that build shells and skeletons from calcium carbonate.[2] Therefore, accurate and real-time monitoring of seawater carbonate concentrations is essential for understanding the impacts of ocean acidification on marine ecosystems.[1][3]
Potentiometric ion-selective electrodes (ISEs) offer a promising method for the direct measurement of carbonate in seawater.[2] Unlike traditional methods, such as titration or spectrophotometry, ISEs can provide immediate results without the need for sample pretreatment.[4] This document provides a detailed protocol for the fabrication and use of a carbonate-selective electrode for seawater analysis, utilizing Carbonate Ionophore VII (also known as deoxy-3,12-bis(TFAB)CA).[4][5]
Principle of Operation
The core of the sensor is a plasticized Poly(vinyl chloride) (PVC) membrane containing this compound.[6] An ionophore is a molecule that can selectively bind and transport a specific ion across a membrane.[2] In this case, this compound is highly selective for carbonate ions.[7] When the electrode is immersed in a seawater sample, the ionophore facilitates the transport of carbonate ions into the membrane. This creates a potential difference across the membrane-solution interface, which is measured against a stable reference electrode. According to the Nernst equation, this potential is directly proportional to the logarithm of the carbonate ion activity in the sample.
Caption: Ionophore binding mechanism in the selective membrane.
Performance Characteristics
Electrodes fabricated with this compound exhibit high selectivity for carbonate ions, especially over chloride, which is the most abundant anion in seawater.[4] The quantitative performance data from published studies are summarized below.
| Parameter | Value | Reference |
| Nernst Slope | -26.0 to -30.4 mV/decade | [4][5] |
| Linear Response Range | 1.0 × 10⁻⁵ to 1.0 × 10⁻¹ mol/L | [4] |
| Limit of Detection | 5.8 × 10⁻⁷ to 2.8 × 10⁻⁶ mol/L | [4][5] |
| Response Time | < 10 seconds | [2] |
| log K(CO₃²⁻, Cl⁻)ᴾᴼᵀ | -6.0 to -6.8 | [4][5] |
| log K(CO₃²⁻, Br⁻)ᴾᴼᵀ | -6.7 | [5] |
| log K(CO₃²⁻, NO₃⁻)ᴾᴼᵀ | -4.5 | [5] |
| log K(CO₃²⁻, Salicylate⁻)ᴾᴼᵀ | -1.3 | [5] |
Note: Performance can vary based on membrane composition, electrode construction, and measurement conditions.
Application Notes
-
Advantages: The primary advantage of this method is the ability to directly measure carbonate ion concentrations in seawater without requiring sample pretreatment or the addition of extra reagents, providing immediate results.[4] This makes it suitable for in-situ and high-resolution monitoring.[2]
-
Limitations:
-
Sulfide Interference: The ionophore's selectivity can be compromised by the presence of sulfide. Therefore, its application may be limited in anoxic environments like certain sediments, though this is not an issue in most oxygenated oceanic environments.[2]
-
Activity vs. Concentration: Like all ISEs, the electrode measures ion activity, not concentration. For seawater, activity coefficients must be considered for accurate concentration determination.
-
-
Storage: The ionophore is a solid and should be stored at 2-8°C.[6] Fabricated electrodes should be stored according to manufacturer or laboratory standard operating procedures, typically in a mid-range standard solution.[8]
Experimental Protocol
This protocol describes the preparation of a PVC membrane carbonate-selective electrode and its use for measuring carbonate in seawater samples.
References
- 1. Recent developments in ionophore-based potentiometric electrochemical sensors for oceanic carbonate detection - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments in ionophore-based potentiometric electrochemical sensors for oceanic carbonate detection - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00232B [pubs.rsc.org]
- 3. agscientific.com [agscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound Selectophore , function tested 222310-82-9 [sigmaaldrich.com]
- 7. Prediction of Carbonate Selectivity of PVC-Plasticized Sensor Membranes with Newly Synthesized Ionophores through QSPR Modeling [mdpi.com]
- 8. xylem.com [xylem.com]
Application Notes and Protocols: Carbonate Ionophore VII in Clinical Blood Gas Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In clinical diagnostics, the rapid and accurate measurement of blood gases, including the partial pressure of carbon dioxide (pCO2) and total dissolved carbon dioxide species (bicarbonate and carbonate), is crucial for assessing a patient's acid-base status, ventilation, and overall metabolic condition.[1][2] Deviations from normal physiological ranges can indicate serious conditions such as respiratory distress, metabolic acidosis or alkalosis, kidney failure, and other systemic diseases.[3][4] Potentiometric ion-selective electrodes (ISEs) offer a robust and efficient method for these measurements.[5][6] Carbonate Ionophore VII has emerged as a key component in the fabrication of highly selective carbonate ISEs for clinical blood gas analysis.[3][4][7]
This compound, chemically known as N,N-Dioctyl-3α,12α-bis(4-trifluoroacetylbenzoyloxy)-5β-cholan-24-amide, is a neutral carrier that exhibits exceptional selectivity for the carbonate ion (CO₃²⁻).[7][8] Its unique "molecular tweezer" structure allows it to selectively bind and transport carbonate ions across a hydrophobic membrane, generating a potential difference that is proportional to the concentration of carbonate in the sample.[1] This high selectivity is particularly advantageous in complex biological matrices like blood serum and plasma, where numerous other anions could potentially interfere with the measurement.[4] Notably, ISEs based on this ionophore have demonstrated reduced interference from salicylate (B1505791), a common metabolite of aspirin, which can be a significant issue with other sensor types.[4][9]
These application notes provide detailed protocols for the preparation and use of a carbonate-selective electrode based on this compound, along with performance data and diagrams to illustrate the underlying principles and workflows.
Quantitative Data
The performance of an ion-selective electrode is characterized by several key parameters, including its linear range, slope, detection limit, and selectivity over potentially interfering ions. The following table summarizes the typical performance characteristics of a carbonate-selective electrode fabricated using this compound.
| Parameter | Value | Reference |
| Membrane Composition | ||
| This compound | 5.1 wt% | [2] |
| Methyltridodecylammonium chloride (TDMACl) | 1.2 wt% | [2] |
| Bis(2-ethylhexyl) adipate (B1204190) (Plasticizer) | 56.8 wt% | [2] |
| Poly(vinyl chloride) (PVC) | 36.9 wt% | [2] |
| Electrode Performance | ||
| Slope | -26.0 mV/decade | [2] |
| Detection Limit | 5.8 x 10⁻⁷ mol/L | [2] |
| Selectivity Coefficients (log KpotCO₃²⁻, X⁻) | ||
| Chloride (Cl⁻) | -6.8 | [2] |
| Nitrate (NO₃⁻) | -6.7 | [2] |
| Salicylate | -4.5 | [2] |
| Bromide (Br⁻) | -2.8 | [2] |
| Thiocyanate (SCN⁻) | -2.0 | [2] |
| Perchlorate (ClO₄⁻) | -1.3 | [2] |
Experimental Protocols
Preparation of the Carbonate-Selective Membrane
This protocol describes the preparation of a PVC-based membrane containing this compound.
Materials:
-
This compound
-
High molecular weight Poly(vinyl chloride) (PVC)
-
Bis(2-ethylhexyl) adipate (BEHA)
-
Methyltridodecylammonium chloride (TDMACl)
-
Tetrahydrofuran (THF), analytical grade
-
Glass ring or petri dish for casting
Procedure:
-
Prepare the membrane cocktail: In a clean, dry glass vial, accurately weigh and combine the membrane components according to the weight percentages listed in the quantitative data table. For a total weight of ~200 mg:
-
This compound: 10.2 mg
-
TDMACl: 2.4 mg
-
BEHA: 113.6 mg
-
PVC: 73.8 mg
-
-
Dissolve the components: Add approximately 2 mL of THF to the vial. Cap the vial and gently swirl or sonicate until all components are fully dissolved, resulting in a clear, homogenous solution.
-
Cast the membrane: Place a clean, flat glass plate in a level, dust-free area. Pour the membrane cocktail into a glass ring (e.g., 2 cm diameter) placed on the glass plate.
-
Evaporate the solvent: Cover the casting setup with a watch glass to allow for slow evaporation of the THF. Let the membrane cure for at least 24 hours at room temperature.
-
Cut the membrane: Once the membrane is completely dry and transparent, carefully cut out small discs (e.g., 5-7 mm in diameter) using a sharp cork borer.
Assembly of the Carbonate-Selective Electrode
Materials:
-
Prepared carbonate-selective membrane discs
-
Electrode body (e.g., PVC or glass tube)
-
Internal reference electrode (e.g., Ag/AgCl wire)
-
Internal filling solution: 0.1 M NaH₂PO₄, 0.1 M Na₂HPO₄, 0.01 M NaCl
-
Epoxy or PVC glue
Procedure:
-
Mount the membrane: Securely attach a membrane disc to the end of the electrode body using epoxy or PVC glue, ensuring a leak-proof seal. Allow the adhesive to fully cure.
-
Add the internal filling solution: Fill the electrode body with the internal filling solution, taking care to avoid air bubbles.
-
Insert the internal reference electrode: Place the Ag/AgCl internal reference electrode into the filling solution, ensuring it is immersed.
-
Condition the electrode: Condition the assembled electrode by soaking it in a 0.01 M NaHCO₃ solution for at least 4 hours before use.
Blood Gas Analysis Procedure
This protocol outlines the steps for measuring total carbon dioxide in a blood sample using the prepared carbonate-selective electrode.
Materials:
-
Assembled and conditioned carbonate-selective electrode
-
External reference electrode (e.g., Ag/AgCl with a salt bridge)
-
High-impedance voltmeter or ion meter
-
Standard bicarbonate solutions (e.g., 10⁻⁵ M to 10⁻¹ M) for calibration
-
Blood sample (heparinized whole blood, serum, or plasma)
Procedure:
-
Calibration:
-
Connect the carbonate-selective electrode and the external reference electrode to the voltmeter.
-
Sequentially immerse the electrodes in the standard bicarbonate solutions, starting from the lowest concentration.
-
Record the potential reading (in mV) for each standard once the signal stabilizes.
-
Plot the potential (y-axis) versus the logarithm of the carbonate concentration (x-axis). The resulting calibration curve should be linear within the expected physiological range.
-
-
Sample Collection and Preparation:
-
Measurement:
-
Rinse the electrodes with deionized water and gently blot dry.
-
Immerse the electrodes into the blood sample.
-
Record the potential reading once it stabilizes.
-
-
Data Analysis:
-
Using the calibration curve, determine the carbonate concentration in the blood sample corresponding to the measured potential.
-
The total carbon dioxide (TCO₂) can be calculated from the carbonate concentration and the pH of the blood sample (which is typically measured simultaneously in blood gas analyzers) using the Henderson-Hasselbalch equation.[2]
-
Visualizations
Signaling Pathway of the Carbonate-Selective Electrode
Caption: Potentiometric sensing mechanism of the carbonate-selective electrode.
Experimental Workflow for Blood Gas Analysis
Caption: Workflow for clinical blood gas analysis using a carbonate ISE.
Logical Relationship of Electrode Components
Caption: Components of the potentiometric measurement system.
References
- 1. Recent developments in ionophore-based potentiometric electrochemical sensors for oceanic carbonate detection - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00232B [pubs.rsc.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. scribd.com [scribd.com]
- 4. agscientific.com [agscientific.com]
- 5. Ion-selective electrode - Wikipedia [en.wikipedia.org]
- 6. potentiometry & ion selective electode | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. Role of Ion-Selective Electrodes in Potentiometry [unacademy.com]
- 9. Carbonate ion-selective electrode with reduced interference from salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arterial Blood Gas Sampling [ABG Machine Use] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Continuous Monitoring of Dissolved CO2 with Carbonate Ionophore VII Sensors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The continuous and real-time monitoring of dissolved carbon dioxide (dCO₂) is a critical parameter in a wide array of scientific and industrial fields. In biomedical research and drug development, dCO₂ levels can significantly impact cell culture viability, metabolism, and protein production, making its precise control essential for reproducible and optimal outcomes.[1] Similarly, in environmental monitoring, particularly in the context of ocean acidification, accurate dCO₂ measurements are crucial for understanding the impacts of climate change on marine ecosystems.[2][3]
Potentiometric ion-selective electrodes (ISEs) incorporating Carbonate Ionophore VII have emerged as a robust and reliable method for the continuous monitoring of dissolved CO₂.[1] These sensors offer several advantages over traditional methods, such as the Severinghaus electrode, including faster response times, greater sensitivity, and the potential for miniaturization.[4][5] This document provides detailed application notes and experimental protocols for the fabrication, calibration, and operation of this compound-based sensors for continuous dissolved CO₂ monitoring.
Principle of Operation
The sensor operates on a potentiometric principle, where a potential difference is measured between a carbonate-selective electrode and a reference electrode. The key component of the carbonate-selective electrode is the ion-selective membrane, which contains this compound. This ionophore is a highly selective ligand that reversibly binds carbonate ions (CO₃²⁻) from the sample solution.[1][6]
The equilibrium between dissolved CO₂ and carbonate ions in an aqueous solution is pH-dependent:
CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻ ⇌ 2H⁺ + CO₃²⁻
By measuring the activity of carbonate ions, and in some setups simultaneously measuring pH, the concentration of dissolved CO₂ can be determined.[4] The binding of carbonate ions by the ionophore at the membrane-sample interface generates a potential difference that is proportional to the logarithm of the carbonate ion activity in the sample, as described by the Nernst equation.[7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the chemical signaling pathway of the sensor and the general experimental workflow for continuous dCO₂ monitoring.
Experimental Protocols
Preparation of the Carbonate Ion-Selective Membrane
This protocol describes the preparation of a PVC-based ion-selective membrane containing this compound.
Materials:
-
This compound
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Plasticizer (e.g., bis(2-ethylhexyl) adipate (B1204190) - DOA)
-
Anion exchanger (e.g., tridodecylmethylammonium chloride - TDMAC)
-
Solvent: Tetrahydrofuran (THF)
Procedure:
-
Accurately weigh the membrane components. A typical composition is:
-
This compound: 8.3 mg
-
TDMAC: 2 mg
-
PVC: 60 mg
-
DOA: 100 µL[8]
-
-
Dissolve all components in 2 mL of THF in a clean, dry glass vial.[8]
-
Sonicate the mixture for 30 seconds to ensure complete dissolution and homogeneity.[8]
-
The resulting membrane "cocktail" is ready for casting onto the electrode body.
Fabrication of the Potentiometric Sensor
This protocol outlines the construction of a solid-contact ion-selective electrode.
Materials:
-
Glassy carbon (GC) electrode or similar substrate
-
Functionalized multi-walled carbon nanotubes (f-MWCNTs) as a transducer layer (optional, but improves performance)
-
Carbonate ion-selective membrane cocktail (from section 4.1)
-
Reference electrode (e.g., Ag/AgCl)
Procedure:
-
Prepare the Electrode Body: Ensure the surface of the GC electrode is clean and polished.
-
(Optional) Apply Transducer Layer: For enhanced signal stability, a layer of f-MWCNTs can be deposited on the GC electrode surface. This is typically done by drop-casting a dispersion of f-MWCNTs in a suitable solvent (e.g., THF) and allowing it to dry.[8]
-
Cast the Ion-Selective Membrane: Carefully drop-cast a precise volume (e.g., 130 µL) of the membrane cocktail onto the electrode surface (or the f-MWCNT layer).[8]
-
Dry the Membrane: Allow the solvent to evaporate completely in a dust-free environment at room temperature for at least 24 hours. A transparent, solid membrane should form.
-
Condition the Electrode: Before use, condition the electrode by immersing it in a solution of known carbonate concentration (e.g., 0.01 M Na₂CO₃) for several hours. A two-step conditioning process involving a low pH solution (e.g., pH 3) for 24 hours followed by a high pH solution (e.g., pH 9) for 48 hours can also be employed.[8]
Calibration of the CO₂ Sensor
Calibration is a critical step to ensure accurate measurements. A multi-point calibration is recommended.
Materials:
-
Standard solutions of sodium carbonate (Na₂CO₃) with varying concentrations (e.g., 10⁻⁶ M to 10⁻² M).
-
Buffer solution to maintain a constant pH (e.g., Tris-H₂SO₄ at pH 8.0).
-
High-impedance potentiometer or ion meter.
Procedure:
-
Set up the calibrated sensor with a reference electrode in a beaker containing the buffer solution.
-
Start with the lowest concentration standard and record the stable potential reading (EMF).
-
Rinse the electrodes with deionized water and gently blot dry between measurements.
-
Sequentially measure the EMF in each standard solution, moving from the lowest to the highest concentration.
-
Plot the measured EMF (in mV) versus the logarithm of the carbonate concentration.
-
The resulting calibration curve should be linear with a slope close to the theoretical Nernstian value of -29.6 mV/decade for a divalent anion at 25°C.
Continuous Monitoring Protocol
Procedure:
-
Immerse the calibrated carbonate-selective electrode and the reference electrode into the sample solution (e.g., cell culture medium, water sample).
-
Ensure that the electrodes are positioned to allow for adequate sample flow or mixing without introducing air bubbles onto the membrane surface.
-
Connect the electrodes to a high-impedance data acquisition system capable of continuous potential logging.
-
Record the potential at regular intervals (e.g., every 1-10 seconds) for the duration of the experiment.
-
If necessary, implement a temperature probe to correct for temperature-dependent variations in the electrode potential and carbonate equilibrium.
-
Periodically re-calibrate the sensor, especially for long-term monitoring, to account for any potential drift.
Data Presentation and Performance Characteristics
The performance of this compound-based sensors can vary depending on the specific membrane composition and experimental conditions. The following tables summarize typical performance characteristics reported in the literature.
Table 1: Performance Characteristics of this compound Sensors
| Parameter | Typical Value | Reference(s) |
| Linear Range | 10⁻⁷ to 10⁻² M | [6] |
| Limit of Detection | 1.72 µM to 7.0 x 10⁻⁷ M | [6][9] |
| Nernstian Slope | -26.0 to -30.4 mV/decade | [9] |
| Response Time (t₉₅) | < 10 seconds | [4] |
| pH Range | 8.0 - 9.5 | [8] |
Table 2: Selectivity Coefficients (log KpotCO₃²⁻, J)
The selectivity coefficient indicates the sensor's preference for the target ion (carbonate) over an interfering ion (J). A more negative value indicates higher selectivity for carbonate.
| Interfering Ion (J) | Typical log Kpot Value | Reference(s) |
| Chloride (Cl⁻) | -4.8 | |
| Bicarbonate (HCO₃⁻) | -3.5 | |
| Nitrate (NO₃⁻) | -4.5 | |
| Sulfate (SO₄²⁻) | -5.0 |
Applications
-
Bioprocessing and Cell Culture Monitoring: Real-time monitoring of dCO₂ in bioreactors to optimize cell growth, protein expression, and product quality.[5][10]
-
Drug Development: Assessing the metabolic activity of cells in response to drug candidates.
-
Environmental Monitoring: Studying ocean acidification and the carbon cycle in aquatic ecosystems.[2]
-
Clinical Diagnostics: Measurement of total CO₂ in blood samples for the diagnosis of acid-base balance disorders.[1]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Slow Response | - Air bubble on the membrane- Clogged reference electrode junction- Membrane is fouled or has reached the end of its lifespan | - Gently dislodge the bubble- Clean or replace the reference electrode filling solution- Re-cast the membrane or fabricate a new electrode |
| Drifting Signal | - Temperature fluctuations- Insufficient conditioning- Changes in the reference electrode potential | - Maintain a constant temperature or use temperature compensation- Re-condition the electrode for a longer period- Check and, if necessary, replace the reference electrode |
| Non-Nernstian Slope | - Incorrectly prepared standard solutions- Presence of high concentrations of interfering ions- Incorrect pH of the calibration standards | - Prepare fresh standards and verify their concentrations- Use an ionic strength adjustment buffer (ISAB)- Ensure the pH is within the optimal range for the sensor |
References
- 1. agscientific.com [agscientific.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent developments in ionophore-based potentiometric electrochemical sensors for oceanic carbonate detection - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Non-Severinghaus potentiometric dissolved CO2 sensor with improved characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments in ionophore-based potentiometric electrochemical sensors for oceanic carbonate detection - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00232B [pubs.rsc.org]
- 7. nico2000.net [nico2000.net]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. Detection of CO2 Locally Generated by Formate Dehydrogenase Using Carbonate Ion-Selective Micropipette Electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Potentiometric Determination of Carbonate in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bicarbonate-carbon dioxide buffer system is the most important physiological buffer for maintaining blood pH within a narrow range (7.35-7.45). The measurement of total carbon dioxide (TCO2), which primarily consists of bicarbonate (HCO3-), dissolved carbon dioxide (dCO2), and carbonate (CO32-), is a critical parameter in the diagnosis and management of acid-base disorders. Potentiometric methods, utilizing ion-selective electrodes (ISEs), offer a rapid, accurate, and cost-effective means for determining carbonate and TCO2 concentrations in various biological fluids, including serum, plasma, and cerebrospinal fluid.[1][2][3] This application note provides a detailed overview of the principles and a comprehensive protocol for this analytical technique.
Principle of Measurement
The most common potentiometric method for TCO2 measurement in clinical settings is the Severinghaus electrode, which is a type of gas-sensing ISE.[4][5][6] This electrode functions as a modified pH sensor.
The core principle involves the following steps:
-
Sample Acidification: The biological sample is first acidified to convert all forms of carbonate (HCO3-, CO32-) into dissolved CO2 gas.
-
Gas Diffusion: The sample is brought into contact with a hydrophobic, CO2-permeable membrane (e.g., Teflon or silicone polymer).[4][7] The dissolved CO2 from the sample diffuses across this membrane into a thin layer of an internal bicarbonate electrolyte solution.
-
Equilibrium Shift: The influx of CO2 shifts the equilibrium of the internal bicarbonate solution, as described by the Henderson-Hasselbalch equation.[8] CO2 + H2O ⇌ H2CO3 ⇌ H+ + HCO3-[4]
-
pH Change Detection: This shift causes a change in the hydrogen ion (H+) concentration, which is detected by an internal pH electrode.
-
Potentiometric Measurement: The change in pH results in a change in the potential difference between the internal pH electrode and an internal reference electrode.[4] This potential is logarithmically proportional to the partial pressure of CO2 (pCO2) in the sample.[5][7]
The relationship can be summarized as: E = k + S * log(pCO2) Where:
-
E is the measured potential.
-
k is a constant.
-
S is the slope of the electrode (Nernstian response).
-
pCO2 is the partial pressure of CO2 in the sample.
Caption: Principle of the Severinghaus (pCO2) Electrode.
Apparatus and Reagents
3.1 Apparatus
-
CO2 gas-sensing combination ion-selective electrode (e.g., Thermo Scientific Orion 9502BNWP).[9]
-
Ion meter with a millivolt (mV) resolution of 0.1 mV or better.
-
Magnetic stirrer and stir bars.
-
Volumetric flasks and pipettes.
-
Thermostated water bath for precise temperature control.[7]
-
Blood gas analyzer (for comparative studies).
3.2 Reagents
-
Deionized Water: High-purity, CO2-free.
-
CO2 Electrode Filling Solution: As specified by the manufacturer.
-
Sodium Bicarbonate (NaHCO3): Analytical reagent grade, dried.
-
Stock Standard Solution (e.g., 0.1 M NaHCO3): Accurately weigh and dissolve NaHCO3 in deionized water.
-
Ionic Strength Adjustor (ISA) / pH Adjustor: A buffer solution added to both standards and samples to ensure a constant ionic strength and to convert all carbonate species to dissolved CO2. A common ISA is a solution of sodium citrate (B86180) and citric acid.
Experimental Protocol
Caption: Experimental Workflow for Carbonate Determination.
4.1 Reagent Preparation
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1.0, 5.0, 10.0, 25.0, 50.0 mM) by serial dilution of the 0.1 M NaHCO3 stock solution with deionized water. Prepare fresh daily to minimize CO2 absorption from the atmosphere.
4.2 Electrode Setup and Calibration
-
Assemble the CO2 electrode according to the manufacturer's instructions, ensuring no air bubbles are trapped under the membrane.
-
Connect the electrode to the ion meter.
-
Allow the electrode to stabilize in a solution of deionized water and ISA.
-
Calibrate the electrode using the prepared standards. Start with the lowest concentration standard and proceed to the highest.
-
For each standard, add a defined volume (e.g., 50 mL) to a beaker with a stir bar.
-
Add a specified volume of ISA (e.g., 1 mL).
-
Immerse the electrode tip in the solution and stir at a constant, moderate rate.
-
Wait for the mV reading to stabilize (typically 1-2 minutes) and record the potential.[10]
-
Rinse the electrode with deionized water and blot dry between standards.
-
Plot the recorded potential (mV) on the y-axis against the logarithm of the carbonate concentration on the x-axis. The resulting calibration curve should be linear with a slope of approximately -29 mV/decade at 25°C.
4.3 Sample Collection and Preparation
-
Serum/Plasma: Collect whole blood in an appropriate tube (e.g., heparinized tube for plasma). To prevent changes in CO2 content due to metabolism, samples should be handled anaerobically and analyzed promptly.[5] If storage is necessary, samples should be kept tightly sealed and refrigerated.
-
Centrifuge the blood sample to separate plasma or allow it to clot for serum.
-
Use the clear supernatant for analysis.
4.4 Measurement Procedure
-
Pipette the same volume of the biological sample (e.g., 50 mL) as used for the standards into a clean beaker with a stir bar.
-
Add the same volume of ISA (e.g., 1 mL) as used for calibration.
-
Immerse the calibrated electrode in the sample and begin stirring.
-
Record the stable potential (mV) reading.
-
Calculate the carbonate concentration in the sample using the linear regression equation derived from the calibration curve.
Performance Characteristics
The performance of potentiometric methods for carbonate determination is generally robust, with good precision and accuracy.
| Parameter | Typical Value | Biological Fluid | Reference |
| Linear Range | 5 to 50 mM | Plasma, Serum | [10] |
| Response Time | 1 - 2 minutes | Plasma, Serum | [10] |
| Within-Assay CV (%) | 1.3 - 2.8% | Plasma | [11] |
| Day-to-Day CV (%) | 3.1 - 5.4% | Plasma | [11] |
| Analytical Recovery | 90 - 110% | Plasma | [11] |
| Electrode Lifetime | At least 3 months | N/A | [10] |
Interferences and Considerations
-
pH: The sample pH is a critical factor. The ISA is designed to bring the sample pH into the optimal range (typically 4.8-5.2) to ensure all bicarbonate and carbonate is converted to CO2.[9]
-
Volatile Interferences: Volatile weak acids (e.g., acetic acid) can potentially diffuse across the membrane and interfere with the internal pH reading. However, in biological fluids, their concentrations are usually too low to cause significant error.
-
Salicylates: High levels of salicylates can interfere with some older carbonate ISEs. Newer electrode designs with advanced ionophores and membranes have significantly reduced this interference.[2][10]
-
Temperature: Measurements are sensitive to temperature changes. It is crucial to maintain a constant temperature for both calibration and sample measurement.[7]
-
Anaerobic Handling: Samples should be handled anaerobically as much as possible to prevent the loss of CO2 to the atmosphere, which would lead to falsely low readings.
References
- 1. Determination of total carbon dioxide in serum and plasma using a carbonate ion-selective membrane electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agscientific.com [agscientific.com]
- 3. A titrimetric method for the determination of actual bicarbonate in cerebrospinal fluid and plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. en.iacld.com [en.iacld.com]
- 6. envcoglobal.com [envcoglobal.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 9. coleparmer.com [coleparmer.com]
- 10. Carbonate ion-selective electrode with reduced interference from salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic assay for determination of bicarbonate ion in plasma using urea amidolyase - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Carbonate Fluxes in Environmental Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring carbonate fluxes in various environmental samples. It is designed to equip researchers, scientists, and professionals in drug development with the necessary information to accurately quantify these critical biogeochemical processes. The following sections detail the methodologies for key experiments, present quantitative data in structured tables for comparative analysis, and include diagrams of experimental workflows and conceptual relationships.
Introduction to Carbonate Fluxes
Carbonate fluxes, encompassing the dissolution and precipitation of carbonate minerals, are fundamental to the global carbon cycle. These processes occur in diverse environments, from marine sediments and temperate forests to riverine systems, and play a crucial role in regulating atmospheric carbon dioxide levels and local water chemistry. Accurate measurement of these fluxes is essential for understanding climate change, ocean acidification, and the overall health of ecosystems.
Methods for Measuring Carbonate Fluxes
A variety of methods are employed to measure carbonate fluxes, each with its specific applications, advantages, and limitations. The choice of method depends on the environmental setting, the temporal and spatial scales of interest, and the specific scientific question being addressed. This section outlines the protocols for three widely used techniques: Eddy Covariance for gas flux measurements, Total Alkalinity Titration for aqueous samples, and Stable Isotope Labeling for tracing carbon pathways.
Application Note 1: Eddy Covariance for CO2 Flux Measurement
The eddy covariance technique is a micrometeorological method used to directly measure the flux of gases, such as carbon dioxide, between an ecosystem and the atmosphere.[1][2] It is a powerful tool for continuous, long-term monitoring of ecosystem-scale carbonate fluxes, particularly in terrestrial environments like forests and agricultural fields.[1][2]
Experimental Protocol: Eddy Covariance
This protocol provides a generalized procedure for setting up and operating an eddy covariance system for CO2 flux measurements.[3][4]
1. Site Selection and Setup:
- Choose a location with a relatively flat and homogeneous surface to ensure the measured flux is representative of the ecosystem.[4]
- The fetch (the upwind distance over which the surface is uniform) should be at least 100 times the measurement height.[4]
- Mount a 3D sonic anemometer and an infrared gas analyzer (IRGA) on a tower at a height sufficient to measure the turbulent eddies above the canopy.[4]
2. Instrumentation and Calibration:
- 3D Sonic Anemometer: Measures the three-dimensional wind vector at high frequency (typically 10-20 Hz).
- Infrared Gas Analyzer (IRGA): Measures the concentration of CO2 and water vapor in the air at the same high frequency. Both open-path and closed-path analyzers can be used, with closed-path systems often preferred in harsh environments.[4]
- Regularly calibrate the IRGA using standard gases with known CO2 concentrations.[3]
3. Data Acquisition and Processing:
- Continuously record the high-frequency data from the sonic anemometer and IRGA.
- Calculate the covariance between the vertical wind speed and the CO2 concentration over a defined averaging period (typically 30 minutes).
- Apply necessary corrections to the raw data, including for air density fluctuations, sensor separation, and frequency response.
4. Quality Control:
- Filter data to remove periods of low turbulence (e.g., at night) and non-stationary conditions.[1]
- Exclude data from wind directions that are not representative of the target ecosystem.[3]
Workflow for Eddy Covariance Measurement
Application Note 2: Total Alkalinity Titration for Seawater
Total alkalinity (TA) is a measure of the buffering capacity of a solution and is a key parameter in the marine carbonate system. Potentiometric titration is a standard and accurate method for determining TA in seawater.[5][6][7]
Experimental Protocol: Potentiometric Titration of Total Alkalinity
This protocol outlines the procedure for an automated, closed-cell potentiometric titration of total alkalinity in seawater.[6]
1. Reagents and Standards:
- Titrant: 0.1 M Hydrochloric acid (HCl) in a solution of sodium chloride with an ionic strength similar to seawater.
- Certified Reference Materials (CRMs): Seawater with a known and certified total alkalinity for calibration and quality control.
2. Instrumentation:
- Automated titrator with a high-precision burette.
- A closed, thermostated titration cell (e.g., a jacketed glass beaker).
- A combination pH electrode and a temperature probe.
3. Procedure:
- Dispense a known volume of the seawater sample into the titration cell.[5]
- Acidify the sample to a pH of approximately 3.6 with a single addition of the HCl titrant.[5]
- Bubble CO2-free air through the solution for about 6 minutes to remove the evolved CO2.[5]
- Titrate the solution with the HCl titrant in small increments to a final pH of about 3.0.[5]
- Record the volume of titrant added and the corresponding pH at each step.
4. Data Analysis:
- Use a non-linear least-squares approach or a modified Gran plot to calculate the equivalence point of the titration, which corresponds to the total alkalinity of the sample.[6]
- The calculation should account for the contributions of sulfate (B86663) and fluoride (B91410) ions to alkalinity.[6]
Conceptual Diagram of Total Alkalinity Titration
Application Note 3: Stable Isotope Labeling for Carbonate Flux Analysis
Stable isotope labeling is a powerful technique to trace the movement of carbon through different environmental compartments and metabolic pathways.[8][9] By introducing a substrate enriched in a stable isotope, such as 13C, researchers can follow its incorporation into various carbon pools, providing insights into flux rates and transformation processes.[8][10]
Experimental Protocol: 13C Labeling for Soil Carbonate Flux
This protocol provides a general framework for a 13C labeling experiment to study carbonate fluxes in a soil system.
1. Experimental Design:
- Define the research question: e.g., to quantify the rate of new carbonate formation from atmospheric CO2.
- Select a suitable 13C-labeled substrate, such as 13CO2 for atmospheric labeling or 13C-labeled bicarbonate for direct soil application.[8]
- Design a closed or semi-closed chamber system to control the application of the labeled substrate to the soil.
2. Labeling Procedure:
- Enclose a defined area of the soil surface with the chamber.
- Introduce the 13C-labeled substrate into the chamber at a controlled concentration and for a specific duration.
- Monitor environmental conditions within the chamber (e.g., temperature, humidity, CO2 concentration).
3. Sample Collection and Preparation:
- Collect soil samples at different time points after the labeling period.
- Separate the soil into different fractions if desired (e.g., bulk soil, specific mineral fractions).
- Prepare the samples for isotopic analysis. For carbonates, this typically involves acidification to release CO2.[11]
4. Isotopic Analysis:
- Analyze the 13C content of the evolved CO2 from the carbonate fraction using an Isotope Ratio Mass Spectrometer (IRMS).[11]
- The enrichment of 13C in the carbonate pool over time is used to calculate the flux of new carbonate formation.
Logical Flow of a Stable Isotope Labeling Experiment
References
- 1. Measurements of CO2 Fluxes at Non-Ideal Eddy Covariance Sites [jove.com]
- 2. archive.sciendo.com [archive.sciendo.com]
- 3. ICOS Instruction on CO2 eddy covariance [icos-etc.eu]
- 4. Video: Measurements of CO2 Fluxes at Non-Ideal Eddy Covariance Sites [jove.com]
- 5. OCADS - NDP-089 - Total Alkalinity Measurements [ncei.noaa.gov]
- 6. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]
- 7. ioccp.org [ioccp.org]
- 8. youtube.com [youtube.com]
- 9. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guidelines for Accurate and Precise Stable Isotope Analysis of Calcite, Dolomite, and Magnesite Using a Carbonate Device for Continuous Flow‐Isotope Ratio Mass Spectrometry (CF‐IRMS) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to reduce salicylate interference in carbonate selective electrodes.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with carbonate selective electrodes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on mitigating salicylate (B1505791) interference.
Frequently Asked Questions (FAQs)
Q1: Why is my carbonate selective electrode showing interference from salicylate?
Salicylate, the active metabolite of aspirin, is a common interference for many anion-selective electrodes, including those for carbonate. The interference primarily stems from the lipophilic (fat-soluble) nature of the salicylate anion. Conventional ion-selective electrode (ISE) membranes, often made of poly(vinyl chloride) (PVC), can allow lipophilic anions like salicylate to penetrate the membrane, leading to an erroneous potential reading that is not solely due to carbonate ions. This results in an overestimation of the carbonate concentration.
Q2: What are the primary methods to reduce salicylate interference?
There are three main strategies to combat salicylate interference:
-
Membrane Modification: Altering the composition and structure of the ISE membrane to be more selective for carbonate and less permeable to salicylate.
-
Advanced Measurement Techniques: Employing electrochemical methods that can differentiate between the target ion (carbonate) and the interfering ion (salicylate).
-
Sample Pretreatment: Removing or minimizing the concentration of salicylate in the sample before measurement.
Troubleshooting Guides
Issue 1: Significant Salicylate Interference with a Standard PVC Membrane Electrode
If you are observing significant interference from salicylate with your standard PVC membrane carbonate selective electrode, consider the following solutions:
Asymmetric membranes, which have a hydrophilic outer layer, have been shown to significantly reduce the response to large lipophilic anions like salicylate.[1] This is because the hydrophilic surface creates a kinetic barrier that hinders the transport of the larger, more lipophilic salicylate ion into the sensing membrane, while still allowing the smaller carbonate ions to pass through.
Quantitative Data Summary: Salicylate Selectivity
| Electrode Type | Membrane Composition | Potentiometric Selectivity Coefficient (log KpotCO3,Sal) | Reference |
| Conventional | PVC | > -1.0 | General observation |
| Asymmetric | Hydrolyzed Cellulose (B213188) Acetate (B1210297) | Significantly lower than PVC | [1] |
| Polymer-Free Liquid | Trifluoroacetophenone derivative in organic solvent with cellophane barrier | Negligible response to salicylate | [2][3] |
Experimental Protocol: Fabrication of an Asymmetric Cellulose Acetate Membrane
This protocol describes the creation of an asymmetric membrane by hydrolyzing the surface of a cellulose acetate film.
Materials:
-
Cellulose acetate powder
-
Formamide
-
Trifluoroacetophenone derivative (carbonate ionophore)
-
Sodium hydroxide (B78521) (NaOH) solution (0.1 M)
-
Deionized water
Procedure:
-
Casting the Initial Membrane:
-
Prepare a casting solution by dissolving cellulose acetate in a mixture of acetone and formamide.
-
Cast a thin film of this solution on a glass plate and allow the solvent to evaporate, forming a solid membrane.
-
-
Surface Hydrolysis:
-
Immerse one side of the cellulose acetate membrane in a 0.1 M NaOH solution for a predetermined time (e.g., 10-30 minutes) to hydrolyze the acetate groups into hydroxyl groups. This creates a hydrophilic surface.
-
Thoroughly rinse the membrane with deionized water to remove any residual NaOH and dry it carefully.
-
-
Casting the Sensing Layer:
-
Prepare a second casting solution containing cellulose acetate, a plasticizer, and the carbonate ionophore (e.g., a trifluoroacetophenone derivative).
-
Cast this second solution onto the non-hydrolyzed side of the initial membrane.
-
-
Electrode Assembly:
-
Cut a disk from the resulting asymmetric membrane and mount it in an electrode body.
-
Fill the electrode with an internal reference solution and a Ag/AgCl internal reference electrode.
-
Logical Relationship: Asymmetric Membrane Function
A highly effective method to eliminate salicylate interference is to use a polymer-free liquid membrane electrode with a cellophane outer membrane.[2][3] The liquid membrane contains a carbonate-selective neutral carrier, and the cellophane acts as a barrier that is permeable to small ions like carbonate but effectively blocks the larger salicylate ions.
Experimental Protocol: Preparation of a Polymer-Free Liquid Membrane Electrode
Materials:
-
A suitable organic solvent (e.g., 2-nitrophenyl octyl ether)
-
A carbonate ionophore (e.g., a trifluoroacetophenone derivative)
-
A quaternary ammonium (B1175870) salt (e.g., tridodecylmethylammonium chloride)
-
Cellophane membrane
-
Ag/AgCl electrode
-
Electrode body
Procedure:
-
Prepare the Liquid Membrane Cocktail: Dissolve the carbonate ionophore and the quaternary ammonium salt in the organic solvent.
-
Assemble the Electrode:
-
Secure a piece of cellophane membrane at the tip of the electrode body.
-
Carefully fill the electrode body with the prepared liquid membrane cocktail.
-
Insert a Ag/AgCl electrode directly into the liquid membrane to serve as the internal reference.
-
Experimental Workflow: Polymer-Free Liquid Membrane Electrode
Issue 2: Interference Persists Even with Modified Membranes
In some cases, especially with high concentrations of salicylate, some interference may still be observed even with improved membrane technology. In such scenarios, advanced electrochemical techniques or sample pretreatment can be employed.
Pulsed chronopotentiometry is a measurement technique where a constant current is applied to the electrode for a short duration (a pulse), and the resulting potential is measured. This non-equilibrium method can enhance selectivity. By applying a current pulse, the more mobile ions (like carbonate) are preferentially transported to the electrode surface, while the transport of larger, less mobile interfering ions (like salicylate) is kinetically hindered. This results in a potential signal that is more representative of the carbonate concentration.
Experimental Protocol: Pulsed Chronopotentiometry Setup
Equipment:
-
Potentiostat/Galvanostat with pulse capabilities
-
Carbonate selective electrode
-
Reference electrode
-
Counter electrode
Procedure:
-
Electrode Setup: Connect the carbonate ISE as the working electrode, along with a reference and counter electrode, to the potentiostat/galvanostat.
-
Pulse Parameters:
-
Set the instrument to galvanostatic mode.
-
Apply a cathodic current pulse of a specific amplitude (e.g., 1-10 µA) for a short duration (e.g., 1-5 seconds).
-
Measure the potential at the end of the current pulse.
-
-
Data Analysis: The potential reading at the end of the pulse is used to determine the carbonate concentration, which should show significantly reduced interference from salicylate.
The charge of salicylic (B10762653) acid is pH-dependent (pKa ≈ 3). By adjusting the pH of the sample, you can alter the form of salicylate and potentially reduce its interference.
Principle:
-
At a pH well above its pKa (e.g., pH > 5), salicylic acid will be predominantly in its deprotonated, anionic form (salicylate).
-
At a pH below its pKa (e.g., pH < 2), it will be in its protonated, neutral form (salicylic acid).
By adjusting the sample pH to a range where the carbonate measurement is still optimal but the interference from salicylate is minimized, you can improve the accuracy of your results. The optimal pH will depend on the specific characteristics of your electrode and sample matrix and should be determined empirically.
Experimental Protocol: pH Adjustment for Salicylate Interference Reduction
Materials:
-
pH meter
-
Acid and base solutions for pH adjustment (e.g., HCl and NaOH)
-
Buffer solutions
Procedure:
-
Determine Optimal pH for Carbonate Measurement: Consult the manufacturer's specifications for your carbonate ISE to identify the optimal pH range for its operation.
-
Investigate pH Effect on Interference:
-
Prepare a series of standard carbonate solutions containing a fixed, known concentration of salicylate.
-
Adjust the pH of each solution to different values within the operational range of the electrode.
-
Measure the potential in each solution and identify the pH at which the interference from salicylate is minimized.
-
-
Apply to Samples: Adjust the pH of your unknown samples to the optimized value before performing the carbonate measurement.
Signaling Pathway: pH Effect on Salicylate
References
Overcoming sulfide poisoning of Carbonate ionophore VII sensors.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with sulfide (B99878) poisoning of Carbonate Ionophore VII sensors.
Frequently Asked Questions (FAQs)
Q1: What are the typical symptoms of sulfide poisoning in my this compound sensor?
A1: Sulfide poisoning can manifest in several ways, including:
-
Drifting and unstable potential readings: The sensor potential may not stabilize and can drift in one direction, often towards more positive values.[1]
-
Reduced slope of the calibration curve: A healthy carbonate sensor should exhibit a Nernstian slope of approximately -29.6 mV per decade of carbonate concentration at 25°C. Sulfide poisoning can cause this slope to decrease significantly.
-
Loss of selectivity: The sensor may become more responsive to other anions present in the sample, leading to inaccurate carbonate concentration measurements.
-
Increased response time: The time it takes for the sensor to reach a stable potential reading after a change in carbonate concentration may become noticeably longer.
-
No response to carbonate: In severe cases, the sensor may fail to respond to changes in carbonate concentration altogether.
Q2: How does sulfide poison a this compound sensor?
A2: While the exact mechanism for this specific ionophore is not extensively documented, sulfide poisoning likely occurs through one or more of the following pathways:
-
Membrane Fouling: Sulfide ions can react with components of the PVC membrane or the plasticizer, forming a layer on the sensor surface that impedes the interaction between carbonate ions and the ionophore. In some electrochemical systems, sulfides are known to form passive layers, such as elemental sulfur, on electrode surfaces.[2]
-
Interaction with the Ionophore: Although less common for neutral carrier ionophores, high concentrations of sulfide could potentially interact with the central binding site or the functional groups of the this compound molecule, altering its ability to selectively bind carbonate.
-
Alteration of the Internal Reference System: If sulfide ions diffuse through the membrane, they could potentially react with the internal silver/silver chloride (Ag/AgCl) reference electrode, forming silver sulfide (Ag₂S). This would alter the reference potential and lead to erroneous readings.
Q3: Can a sulfide-poisoned sensor be regenerated?
A3: In many cases, yes. If the poisoning is primarily due to surface fouling, it is often possible to regenerate the sensor by cleaning the membrane surface. However, if the internal reference system has been compromised or the ionophore itself has been irreversibly damaged, regeneration may not be successful. A detailed regeneration protocol is provided in the Troubleshooting Guide section.
Q4: What concentration of sulfide is likely to cause poisoning?
A4: The threshold for sulfide poisoning can vary depending on the specific sensor construction, membrane composition, and experimental conditions (e.g., pH, temperature, and duration of exposure). Even low parts-per-million (ppm) concentrations of sulfide can begin to affect sensor performance over time, especially with prolonged exposure.
Troubleshooting Guide
Issue 1: Drifting or Unstable Potential Readings
This is one of the most common initial indicators of sulfide poisoning.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for drifting sensor potential.
Issue 2: Reduced Calibration Slope and Poor Accuracy
A significant decrease in the slope of the calibration curve indicates a loss of sensitivity to carbonate ions.
Quantitative Data Summary: Sensor Performance Degradation
The following table provides illustrative data on how sensor performance parameters might change due to sulfide poisoning and after a regeneration attempt.
| Parameter | Healthy Sensor | After Sulfide Exposure | After Regeneration |
| Calibration Slope (mV/decade) | -28.5 ± 1.0 | -15.2 ± 2.5 | -26.8 ± 1.5 |
| Limit of Detection (M) | 1 x 10⁻⁶ | 5 x 10⁻⁵ | 5 x 10⁻⁶ |
| Response Time (t₉₅ in seconds) | < 30 | > 180 | < 60 |
| Potential Drift (mV/min) | < 0.1 | > 1.0 | < 0.2 |
Experimental Protocols
Protocol 1: Sensor Regeneration from Sulfide Poisoning
This protocol details a procedure to attempt the recovery of a sulfide-poisoned this compound sensor.
Experimental Workflow:
Caption: Experimental workflow for sensor regeneration.
Methodology:
-
Initial Rinse: Thoroughly rinse the sensor tip with deionized water to remove any loosely adhering contaminants.
-
Gentle Polishing:
-
Cut a small piece of fine (e.g., 0.3 micron) alumina (B75360) polishing paper.
-
Wet the polishing paper with deionized water.
-
Gently polish the PVC membrane surface of the sensor in a circular motion for 15-20 seconds. Apply minimal pressure to avoid damaging the membrane.
-
-
Post-Polishing Rinse: Rinse the sensor tip again with deionized water to remove all polishing residue.
-
Conditioning:
-
Prepare a 10⁻⁴ M sodium carbonate solution.
-
Immerse the sensor tip in this solution for at least 2 hours. This allows the membrane-solution interface to re-equilibrate.
-
-
Recalibration:
-
Prepare a fresh set of carbonate standards (e.g., 10⁻⁵ M to 10⁻¹ M).
-
Perform a multi-point calibration to determine the new slope and intercept.
-
-
Performance Evaluation:
-
Compare the new calibration slope to the expected theoretical value (~ -29.6 mV/decade).
-
Measure the response time and stability in a known carbonate standard. If the performance is restored to within acceptable limits (see table above), the sensor is ready for use. If not, the poisoning may be irreversible.
-
Signaling Pathway
Hypothesized Mechanism of Sulfide Interference:
The following diagram illustrates a potential pathway for sulfide interference with the sensor's function.
References
Optimizing the plasticizer to PVC ratio for carbonate ionophore membranes.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the plasticizer-to-PVC ratio in carbonate ionophore membranes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of carbonate-selective electrodes.
1. My electrode has a slow or drifting response. What are the possible causes and solutions?
A slow or drifting potential can be caused by several factors, from membrane composition to environmental influences.
-
Possible Causes:
-
Inadequate Membrane Conditioning: A new membrane needs to be properly conditioned to ensure stable and reproducible signals.
-
Leaching of Membrane Components: The plasticizer or ionophore may be slowly leaking from the membrane into the sample solution, altering the membrane's properties over time.[1][2]
-
Temperature Fluctuations: Changes in sample temperature can cause potential drift. A 1°C difference can lead to a measurement error of approximately 2%.
-
Clogged Reference Junction: The reference electrode junction may be clogged or contaminated.
-
Formation of a Water Layer: For solid-contact electrodes, a water layer can form between the membrane and the transducer, leading to instability.
-
-
Solutions:
-
Proper Conditioning: Before the first use, and between measurements, soak the electrode in a standard solution (e.g., 10⁻³ M of the primary ion) for several hours to overnight to ensure the membrane is fully hydrated and equilibrated.
-
Optimize Plasticizer Lipophilicity: The lipophilicity of the plasticizer should be similar to that of the ionophore to minimize leaching.[1]
-
Use High Molecular Weight Plasticizers: Polymeric plasticizers have been shown to reduce leaching and extend electrode lifetime.
-
Maintain Constant Temperature: Use a water bath or other temperature control methods to ensure all samples and standards are at the same temperature during measurement.
-
Clean the Reference Electrode: Refer to the manufacturer's instructions for cleaning the reference junction.
-
Incorporate Carbon Nanomaterials: The addition of carbon nanomaterials to the membrane has been shown to prevent the formation of a water layer and improve potential stability.
-
Logical Relationship for Troubleshooting Slow/Drifting Response:
References
Improving the lifetime and stability of Carbonate ionophore VII electrodes.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the lifetime and stability of Carbonate Ionophore VII electrodes.
Frequently Asked Questions (FAQs)
Q1: What is the typical lifespan of a this compound electrode?
A1: The operational lifetime of an ion-selective electrode (ISE) based on this compound can be at least 3 months.[1][2] However, the actual lifespan is highly dependent on usage and storage conditions. Factors that can shorten the electrode's life include continuous monitoring, exposure to solutions outside the optimal pH range, and prolonged contact with samples that do not contain the target carbonate ion.[3]
Q2: What is the expected Nernstian slope for a carbonate-selective electrode?
A2: For a divalent anion like carbonate (CO₃²⁻), the theoretical Nernstian slope at 25°C is approximately -29.6 mV per decade change in concentration.[4][5] A slope of -26.0 mV/decade has been reported for a specific this compound electrode formulation.[6] It is generally accepted that an ISE slope between 88–101% of the ideal value is allowable.[4]
Q3: What are the most common interfering ions for a this compound electrode?
A3: While this compound provides good selectivity for carbonate ions, some other anions can interfere with the measurement. The most significant interfering ions are typically lipophilic anions. For a comprehensive list of interfering ions and their selectivity coefficients, please refer to the "Electrode Performance Data" table below. Notably, one study found that a polymer-free liquid membrane with a cellophane outer layer resulted in a carbonate-selective electrode with a negligible response to salicylate (B1505791).[1][2] Another study noted that hydrogen sulfide (B99878) (HS⁻) was not an interferent for their sensor composed of a carbonate-selective ISE using this compound and a pH electrode.[7]
Q4: How does pH affect the measurement of carbonate?
A4: The pH of the sample solution is critical as it determines the equilibrium between carbonate (CO₃²⁻), bicarbonate (HCO₃⁻), and carbonic acid (H₂CO₃). To accurately measure carbonate concentration, the pH of the samples and standards should be controlled and maintained at a level where carbonate is the predominant species, typically in a basic pH range.
Q5: What is the primary cause of declining performance in these electrodes over time?
A5: The primary cause of performance degradation and limited lifetime in solvent polymeric ISEs is the leaching of membrane components, including the ionophore and any ionic additives, from the polymer matrix into the sample solution.[3][8][9] This loss of active components leads to a decrease in sensitivity, a change in the Nernstian slope, and increased drift.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound electrodes.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Noisy or Unstable Readings | 1. Air bubble on the electrode surface.2. Clogged or contaminated reference electrode junction.3. Insufficient grounding of the meter.4. Temperature fluctuations between samples and standards. | 1. Gently tap the electrode to dislodge any air bubbles.2. Clean the reference electrode junction according to the manufacturer's instructions. If refillable, ensure the filling solution is at the correct level.3. Ensure the meter is properly grounded.4. Allow all samples and standards to reach thermal equilibrium before measurement. |
| Drifting Signal | 1. Leaching of membrane components.2. Fouling of the electrode membrane by sample components.3. Changes in the reference electrode potential. | 1. Recalibrate frequently. If drift is persistent, the electrode may be nearing the end of its life.2. Clean the electrode membrane as per the manufacturer's guidelines. Soaking in a cleaning solution may be necessary.3. Check the reference electrode's filling solution and ensure the junction is not clogged. |
| Incorrect Slope (Out of Nernstian Range) | 1. Improperly prepared or contaminated standard solutions.2. Incorrect measurement technique.3. The electrode is nearing the end of its operational life. | 1. Prepare fresh standard solutions using high-purity water and salts.2. Ensure proper stirring and adequate stabilization time for each measurement.3. If the slope remains out of range after troubleshooting, the electrode likely needs to be replaced. |
| Poor Reproducibility | 1. Sample carryover between measurements.2. Inconsistent sample and standard matrix.3. Presence of interfering ions in the sample. | 1. Thoroughly rinse the electrode with deionized water between each measurement.2. Use an Ionic Strength Adjustment Buffer (ISAB) to maintain a consistent ionic background in all samples and standards.3. Identify and quantify potential interfering ions. If necessary, use a separation technique to remove them or use a standard addition method for measurement. |
Data Presentation
Recommended Membrane Composition
The following table details a recommended membrane composition for a carbonate-selective electrode using this compound.
| Component | Weight Percentage (wt%) | Role in Membrane |
| This compound | 5.1 | Selectively binds and transports carbonate ions. |
| Methyltridodecylammonium chloride (TDMACl) | 1.2 | Anion exchanger to improve electrode performance. |
| Bis(2-ethylhexyl) adipate | 56.8 | Plasticizer to ensure membrane flexibility and ion mobility. |
| Poly(vinyl chloride) (PVC), high molecular weight | 36.9 | Polymer matrix providing structural integrity. |
| Data sourced from Sigma-Aldrich product information for this compound.[6] |
Electrode Performance Data
This table summarizes the typical performance characteristics of a this compound electrode.
| Parameter | Value | Conditions |
| Nernstian Slope | -26.0 mV/decade | - |
| Limit of Detection | 5.8 x 10⁻⁷ mol/L | - |
| logKPotCO₃²⁻, Cl⁻ | -6.8 | Matched potential method at pH 8.0 |
| logKPotCO₃²⁻, NO₃⁻ | -6.7 | Matched potential method at pH 8.0 |
| logKPotCO₃²⁻, Br⁻ | -4.8 | Matched potential method at pH 8.0 |
| logKPotCO₃²⁻, Salicylate⁻ | -4.5 | Matched potential method at pH 8.0 |
| logKPotCO₃²⁻, SCN⁻ | -2.8 | Matched potential method at pH 8.0 |
| logKPotCO₃²⁻, ClO₄⁻ | -2.0 | Matched potential method at pH 8.0 |
| Data sourced from Sigma-Aldrich product information for this compound.[6] |
Experimental Protocols
Electrode Conditioning
Proper conditioning is crucial for achieving a stable and responsive electrode.
Objective: To hydrate (B1144303) the PVC membrane and ensure the mobile components are in equilibrium, leading to a stable baseline potential.
Materials:
-
Newly fabricated this compound electrode
-
0.1 M NaHCO₃ solution
-
Beaker
-
Deionized water
Procedure:
-
Prepare a 0.1 M sodium bicarbonate (NaHCO₃) solution.
-
Immerse the sensing membrane of the newly fabricated electrode in the 0.1 M NaHCO₃ solution.
-
Allow the electrode to soak for at least 4 hours. For optimal performance, an overnight soaking period is recommended.
-
After conditioning, rinse the electrode thoroughly with deionized water and blot dry with a lint-free tissue before use.
-
Alternative "Conditioning-Free" Method: For some PVC membrane electrodes, adding a small aliquot of the primary ion solution (e.g., NaHCO₃) directly to the membrane cocktail before casting can eliminate the need for a lengthy post-fabrication conditioning step.[10][11]
Determination of Nernstian Slope
Objective: To verify the electrode is responding correctly to changes in carbonate concentration.
Materials:
-
Conditioned this compound electrode
-
Reference electrode
-
Ion meter with mV reading capability
-
A series of standard carbonate solutions of known concentrations (e.g., 10⁻⁵ M, 10⁻⁴ M, 10⁻³ M, 10⁻² M NaHCO₃)
-
Magnetic stirrer and stir bar
-
Beakers
Procedure:
-
Connect the this compound electrode and the reference electrode to the ion meter.
-
Set the meter to measure in millivolts (mV).
-
Start with the lowest concentration standard solution. Place the electrodes in the solution and stir at a constant, moderate rate.
-
Allow the reading to stabilize and record the mV value.
-
Rinse the electrodes with deionized water and blot dry.
-
Repeat steps 3-5 for each standard solution, moving from the lowest to the highest concentration.
-
Plot the recorded mV values (y-axis) against the logarithm of the carbonate concentration (x-axis).
-
The slope of the linear portion of the graph is the Nernstian slope. For a carbonate electrode, it should be close to -29.6 mV/decade at 25°C.[4][5]
Determination of Selectivity Coefficients (Fixed Interference Method)
Objective: To quantify the preference of the electrode for carbonate ions over potentially interfering ions.
Materials:
-
Conditioned this compound electrode
-
Reference electrode
-
Ion meter
-
Standard carbonate solutions
-
A solution with a fixed concentration of the interfering ion (e.g., 0.1 M NaCl)
-
Magnetic stirrer and stir bar
-
Beakers
Procedure:
-
Prepare a series of solutions containing a fixed concentration of the interfering ion and varying concentrations of the primary ion (carbonate).
-
Measure the potential of these solutions as described in the "Determination of Nernstian Slope" protocol.
-
Plot the potential versus the logarithm of the carbonate activity.
-
Separately, determine the calibration curve for the electrode in solutions containing only the primary ion (carbonate).
-
The selectivity coefficient is calculated from the intersection of the two extrapolated linear portions of the potential vs. log(activity) plots. The Nikolsky-Eisenman equation is then used for the final calculation.[12]
Visualizations
Caption: Experimental workflow for using this compound electrodes.
Caption: Troubleshooting logic for common electrode issues.
References
- 1. Carbonate ion-selective electrode with reduced interference from salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.abo.fi [research.abo.fi]
- 3. researchgate.net [researchgate.net]
- 4. vernier.com [vernier.com]
- 5. static.fishersci.eu [static.fishersci.eu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Recent developments in ionophore-based potentiometric electrochemical sensors for oceanic carbonate detection - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00232B [pubs.rsc.org]
- 8. Lifetime of ion-selective electrodes based on charged ionophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Circumventing Traditional Conditioning Protocols in Polymer Membrane-Based Ion-Selective Electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. publications.iupac.org [publications.iupac.org]
Calibration and conditioning of Carbonate ionophore VII based ISEs.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the calibration and conditioning of Carbonate Ionophore VII-based Ion-Selective Electrodes (ISEs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in ISEs?
A1: this compound is a chemical compound used as an ion sensor in Ion-Selective Electrodes (ISEs) to specifically detect carbonate ions (CO₃²⁻) in a sample.[1] It is an analytical chromatography reagent that binds to carbonate ions and transports them across a membrane within the electrode setup.[1][2] This selective interaction allows for the quantitative measurement of carbonate concentrations in various aqueous solutions, which is crucial in fields like environmental monitoring of oceanic carbon dioxide levels and clinical diagnostics.[2]
Q2: What is the typical linear concentration range for a this compound-based ISE?
A2: A this compound-based ISE typically exhibits a Nernstian response in the concentration range of 10⁻² to 10⁻⁷ M of carbonate ions.[1]
Q3: What is the expected response time for a this compound-based ISE?
A3: The response time for these ISEs is generally quick. Some studies report response times of 60 seconds, while others have achieved response times of less than 10 seconds under specific conditions.[1]
Q4: What is the ideal pH for measuring carbonate with an ISE based on this compound?
A4: The optimal pH for carbonate measurements is crucial as the speciation of carbonate is pH-dependent. For the determination of selectivity coefficients for this compound, a pH of 8.0, maintained with a 0.1 M Tris-H₂SO₄ buffer, has been used.[3] It is important to maintain a stable pH during calibration and measurement to ensure accurate results.
Q5: How does temperature affect the measurements?
A5: The potential of an ISE is dependent on temperature as described by the Nernst equation. Therefore, it is essential that all standards and samples are at the same temperature during measurement to ensure accuracy.[4] A temperature difference of 1°C can lead to a measurement error of approximately 2%.[4]
Experimental Protocols
Protocol for Preparation of Carbonate Standard Solutions
This protocol describes the preparation of a series of sodium carbonate (Na₂CO₃) standard solutions for the calibration of a this compound-based ISE.
Materials:
-
High-purity anhydrous sodium carbonate (>99.95%)
-
Deionized water
-
Calibrated volumetric flasks (e.g., 100 mL)
-
Analytical balance
-
Nitrogen gas (optional)
Procedure:
-
Drying the Salt: Dry the high-purity sodium carbonate in an oven at a temperature sufficient to remove any absorbed water, then cool and store it in a desiccator.
-
Preparing the Stock Solution (e.g., 0.1 M Na₂CO₃):
-
Accurately weigh out the required mass of dried sodium carbonate. For 100 mL of a 0.1 M solution, this would be approximately 1.0599 g.
-
Quantitatively transfer the weighed salt into a 100 mL volumetric flask.
-
Add a small amount of deionized water to dissolve the salt completely.
-
Carefully add deionized water up to the calibration mark of the flask.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
-
Preparing Working Standards by Serial Dilution:
-
Prepare a series of working standards (e.g., 10⁻² M, 10⁻³ M, 10⁻⁴ M, 10⁻⁵ M) by performing serial dilutions of the stock solution using calibrated volumetric flasks and pipettes.
-
For example, to prepare 100 mL of a 10⁻² M solution, pipette 10 mL of the 0.1 M stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.
-
-
Minimizing CO₂ Contamination: To minimize contamination from atmospheric carbon dioxide, deionized water can be boiled and cooled under a stream of nitrogen. The headspace of the volumetric flasks can also be flushed with nitrogen before sealing.
Protocol for Conditioning a this compound-Based ISE
Conditioning is a critical step to ensure the electrode is sensitized to the analyte before calibration and measurement.
Procedure:
-
Initial Conditioning (for new electrodes or after long-term storage):
-
Prepare a low-concentration carbonate standard solution (e.g., 10⁻⁴ M or 10⁻⁵ M).
-
Immerse the sensing tip of the carbonate ISE in this solution.
-
Soak the electrode for 16-24 hours to allow the organic membrane to equilibrate with the aqueous solution.[5]
-
-
Daily Conditioning (after short-term storage):
-
Before the first calibration of the day, soak the electrode in a low-concentration carbonate standard for about 30-60 minutes.[5]
-
-
Rinsing: After conditioning, rinse the electrode thoroughly with deionized water and then with the first calibration standard before starting the calibration procedure. This helps to reduce the response time.[5]
Protocol for Calibration of a this compound-Based ISE
Procedure:
-
Connect the Electrode: Connect the carbonate ISE and the reference electrode to a suitable ion meter.
-
Set up the Meter: Set the meter to the millivolt (mV) mode.
-
Prepare Standards: Have your series of carbonate standard solutions ready (e.g., 10⁻⁵ M, 10⁻⁴ M, 10⁻³ M, 10⁻² M).
-
Measure the Standards:
-
Start with the lowest concentration standard.
-
Rinse the electrode with deionized water and then with the standard to be measured.
-
Immerse the electrode in the standard solution and stir gently at a constant rate.
-
Wait for the reading to stabilize and then record the mV value.
-
Repeat this process for the remaining standards, moving from the lowest to the highest concentration.
-
-
Plot the Calibration Curve:
-
Plot the recorded mV values (y-axis) against the logarithm of the carbonate concentration (x-axis).
-
The resulting plot should be a straight line over the linear range of the electrode.
-
-
Evaluate the Slope:
-
Determine the slope of the linear portion of the calibration curve. For a divalent anion like carbonate (CO₃²⁻), the theoretical Nernstian slope at 25°C is approximately -29.6 mV/decade. A slope close to this value (e.g., -25 to -30 mV/decade) indicates that the electrode is functioning correctly.[3] A response slope of around -30 mV per decade is indicative of a response to carbonate.[1]
-
Quantitative Data Summary
Table 1: Selectivity Coefficients for this compound-Based ISE
The selectivity coefficient (log Kpot) indicates the preference of the ISE for the primary ion (carbonate) over an interfering ion. A more negative value indicates better selectivity (less interference).
| Interfering Ion | log Kpot |
| Chloride (Cl⁻) | -4.8 |
| Bromide (Br⁻) | -2.8 |
| Nitrate (NO₃⁻) | -4.5 |
| Perchlorate (ClO₄⁻) | -1.3 |
| Salicylate | -4.5 |
| Thiocyanate (SCN⁻) | -2.0 |
Data obtained at pH 8.0 using the matched potential method.[3]
Table 2: Performance Characteristics of this compound-Based ISEs
| Parameter | Typical Value |
| Linear Concentration Range | 10⁻² to 10⁻⁷ M |
| Detection Limit | 5.8 x 10⁻⁷ M[3] |
| Response Slope | Approx. -26.0 mV/decade[3] |
| Optimal pH for Selectivity Determination | 8.0 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Noisy or Unstable Readings | 1. Air bubble on the electrode surface. 2. Insufficient reference filling solution. 3. Clogged reference junction. 4. Improper grounding of the meter or stirrer. | 1. Gently tap the electrode to dislodge the air bubble. 2. Ensure the reference electrode is filled to the correct level. 3. Clean the reference junction according to the manufacturer's instructions. 4. Check the grounding of your equipment. |
| Low Slope | 1. Incorrectly prepared or contaminated standards. 2. The electrode needs conditioning. 3. Presence of a high concentration of an interfering ion. 4. Damaged or old sensing membrane. 5. Incorrect calibration procedure. | 1. Prepare fresh standards using high-purity salt and deionized water. 2. Condition the electrode as per the protocol. 3. Check the selectivity coefficient table for potential interferences and consider sample pretreatment if necessary. 4. Replace the ISE membrane or the electrode if it is old. 5. Review the calibration protocol, ensuring measurements are taken from low to high concentration and that the readings are stable. |
| Drifting Readings | 1. Temperature fluctuations between standards and samples. 2. pH of the sample is drifting. 3. Continuous loss of CO₂ from the sample to the atmosphere. 4. The electrode has not been properly conditioned. | 1. Ensure all solutions are at the same temperature. Use a water bath if necessary. 2. Use a buffer to maintain a constant pH in your samples and standards. 3. Minimize the surface area-to-volume ratio of the sample and keep it covered. Stir gently. 4. Condition the electrode for the recommended time. |
| Slow Response Time | 1. Low concentration of the sample. 2. The electrode has been stored dry. 3. The sensing membrane is coated with a deposit. | 1. Allow more time for the reading to stabilize at low concentrations. 2. Condition the electrode in a low-concentration standard. 3. Gently clean the membrane surface according to the manufacturer's instructions. |
Visualizations
Caption: Experimental workflow for the calibration and measurement using a this compound-based ISE.
Caption: A troubleshooting flowchart for common issues with this compound-based ISEs.
References
- 1. Recent developments in ionophore-based potentiometric electrochemical sensors for oceanic carbonate detection - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00232B [pubs.rsc.org]
- 2. agscientific.com [agscientific.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. static.fishersci.eu [static.fishersci.eu]
- 5. turtletoughsensors.com [turtletoughsensors.com]
Effect of pH on the performance of Carbonate ionophore VII.
Welcome to the technical support center for Carbonate Ionophore VII. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the performance of ion-selective electrodes (ISEs) based on this ionophore, with a specific focus on the critical role of pH. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and performance data to ensure the accuracy and reliability of your experimental results.
The Critical Influence of pH on this compound Performance
The performance of an ion-selective electrode (ISE) incorporating this compound is intrinsically linked to the pH of the sample solution. The ionophore is designed to selectively bind carbonate ions (CO₃²⁻). However, the concentration of carbonate in an aqueous solution is part of a dynamic equilibrium with bicarbonate (HCO₃⁻) and carbonic acid (H₂CO₃), which is governed by the pH of the solution.
At lower pH values, the equilibrium shifts towards carbonic acid and bicarbonate, reducing the concentration of free carbonate ions available for detection by the ionophore. Conversely, at higher pH values, carbonate is the dominant species. Therefore, controlling and understanding the pH of your samples is paramount for accurate and reproducible measurements.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on problems arising from pH variations.
| Issue | Potential Cause | Recommended Action |
| No or Low Response | Incorrect sample pH: The pH of the sample may be too acidic, leading to a low concentration of carbonate ions. | Ensure the sample is buffered to an optimal pH, typically around 8.0-9.0, to favor the presence of carbonate ions. |
| Incorrect calibrant pH: The pH of the calibration standards and the samples must be consistent. | Prepare all calibration standards in the same buffer solution as your samples. | |
| Drifting or Unstable Readings | pH fluctuation in the sample: Unbuffered or poorly buffered samples can experience pH changes, leading to unstable readings. | Use a suitable buffer system to maintain a constant pH throughout the measurement. |
| Membrane degradation: Exposure to highly acidic or alkaline solutions can damage the ion-selective membrane. | Avoid prolonged exposure to extreme pH values. If degradation is suspected, re-cast the membrane. | |
| Non-Nernstian Slope | Inappropriate pH of calibration standards: If the pH is not in the optimal range, the electrode response may not be linear with the logarithm of the carbonate concentration. | Verify the pH of your standards and adjust to the recommended range (typically 8.0-9.0). |
| Interference from other ions: At certain pH values, the selectivity of the ionophore for carbonate over other anions may decrease. | Consult the selectivity coefficient data. If a significant interfering ion is present, consider sample pre-treatment or using a different analytical technique for validation. | |
| Poor Selectivity | Suboptimal pH: The selectivity of the ionophore can be pH-dependent. | Operate the electrode within the recommended pH range to maximize selectivity for carbonate. |
| Presence of high concentrations of interfering ions: Ions such as salicylate (B1505791) or sulfide (B99878) can interfere with the measurement.[1] | While the ionophore has good selectivity, high concentrations of certain ions can still cause interference. Consider dilution or removal of the interfering species. | |
| Slow Response Time | Low carbonate concentration due to acidic pH: At low carbonate concentrations, the electrode may take longer to reach a stable potential. | Ensure the sample pH is in the optimal range to have a sufficient concentration of carbonate for detection. |
| Fouling of the electrode membrane: Proteins or other macromolecules in the sample can adsorb to the membrane surface, slowing down the ion-exchange process. | Gently clean the electrode membrane according to the manufacturer's instructions. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for using an ISE with this compound?
A1: Based on available data, a pH of 8.0 is commonly used for optimal performance, exhibiting good selectivity and a near-Nernstian response.[2] Generally, a slightly alkaline pH range of 8.0 to 9.0 is recommended to ensure that carbonate is the predominant species in the carbonate equilibrium.
Q2: How does an acidic pH affect my measurements?
A2: An acidic pH will shift the carbonate equilibrium towards bicarbonate (HCO₃⁻) and carbonic acid (H₂CO₃), thereby reducing the concentration of free carbonate ions (CO₃²⁻) in your sample. This will lead to an underestimation of the total carbonate concentration.
Q3: Can I use this ionophore to measure bicarbonate?
A3: While the carbonate/bicarbonate equilibrium is pH-dependent, this compound is specifically designed for the selective detection of carbonate ions. For direct bicarbonate measurement, a bicarbonate-selective ionophore would be more appropriate.
Q4: What should I do if my sample has a native pH outside the optimal range?
A4: It is crucial to buffer your sample to the optimal pH range (e.g., 8.0-9.0) before measurement. Use a buffer system that does not contain ions that could interfere with the electrode. A common choice is a Tris buffer.
Q5: Are there any known interfering ions I should be aware of?
A5: Yes, while this compound has high selectivity for carbonate, high concentrations of other lipophilic anions can cause interference. Salicylate is a known potential interferent.[1] Studies have also investigated potential interference from sulfide.
Quantitative Performance Data
The performance of a carbonate-selective electrode using a derivative of this compound was evaluated at a controlled pH. The following table summarizes the key performance metrics at pH 8.0 .
| Performance Metric | Value at pH 8.0 |
| Slope (mV/decade) | -26.0 |
| Detection Limit (mol/L) | 5.8 x 10⁻⁷ |
| Logarithmic Selectivity Coefficient (log KpotCO₃²⁻, X⁻) | |
| vs. Chloride (Cl⁻) | -6.8 |
| vs. Bicarbonate (HCO₃⁻) | -4.8 |
| vs. Nitrate (NO₃⁻) | -4.5 |
| vs. Bromide (Br⁻) | -6.7 |
| vs. Perchlorate (ClO₄⁻) | -1.3 |
| vs. Thiocyanate (SCN⁻) | -2.0 |
| vs. Salicylate | -2.8 |
Data sourced from a study on a carbonate-selective electrode based on this compound.[2]
Experimental Protocols
Protocol for Evaluating the Effect of pH on Electrode Performance
This protocol outlines the steps to systematically evaluate the influence of pH on the performance of a carbonate-selective electrode prepared with this compound.
1. Materials and Reagents:
- This compound
- Poly(vinyl chloride) (PVC), high molecular weight
- Plasticizer (e.g., bis(2-ethylhexyl) adipate)
- Lipophilic salt (e.g., methyltridodecylammonium chloride)
- Tetrahydrofuran (THF)
- Sodium carbonate (Na₂CO₃) standard stock solution (e.g., 0.1 M)
- Buffer solutions at various pH values (e.g., pH 6, 7, 8, 9, and 10). Ensure the buffer components do not interfere with the measurement. A Tris-HCl buffer system is a common choice.
- Deionized water
2. Electrode Preparation:
- Prepare the ion-selective membrane cocktail by dissolving this compound, PVC, the plasticizer, and the lipophilic salt in THF.
- Cast the membrane in a glass ring and allow the solvent to evaporate completely.
- Punch out a small circular membrane and incorporate it into an electrode body.
- Fill the electrode with an internal filling solution (e.g., 0.1 M NaHCO₃ + 0.1 M NaCl) and insert an Ag/AgCl internal reference electrode.
- Condition the electrode by soaking it in a 0.01 M Na₂CO₃ solution (buffered at pH 8.0) for several hours.
3. Experimental Procedure:
- For each pH value to be tested (e.g., 6, 7, 8, 9, 10):
- Prepare a series of carbonate standard solutions (e.g., from 10⁻⁶ M to 10⁻² M) by serial dilution of the stock solution. Use the respective pH buffer for all dilutions.
- Calibrate the electrode by measuring the potential (mV) of each standard solution, starting from the lowest concentration.
- Allow the potential to stabilize for each measurement and record the value.
- Rinse the electrode with the corresponding pH buffer between measurements.
- Plot the potential (mV) versus the logarithm of the carbonate concentration for each pH value.
- Determine the slope, linear range, and limit of detection from the calibration curve at each pH.
4. Data Analysis:
- Compare the slopes of the calibration curves obtained at different pH values. The ideal Nernstian slope for a divalent anion like carbonate is approximately -29.6 mV/decade at 25°C.
- Analyze how the linear range and the limit of detection are affected by the pH.
- Summarize the findings in a table for easy comparison.
Visualizations
Carbonate-Bicarbonate Equilibrium
The following diagram illustrates the equilibrium between carbonic acid, bicarbonate, and carbonate in an aqueous solution, which is fundamentally governed by the pH. This relationship is central to understanding the operational principle and limitations of a carbonate-selective electrode.
Caption: pH-dependent equilibrium of carbonate species in water.
Ion-Selective Electrode Measurement Workflow
This diagram outlines the logical workflow for obtaining accurate measurements using a carbonate-selective electrode, emphasizing the critical step of pH adjustment.
Caption: Workflow for accurate carbonate concentration measurement.
References
Technical Support Center: Minimizing Biofouling on In-Situ Carbonate Sensors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing biofouling on in-situ carbonate sensors.
Troubleshooting Guides
Issue 1: Rapid Sensor Drift or Inaccurate Readings
Symptoms:
-
A sudden or gradual shift in sensor readings (pH, pCO2) that is not correlated with expected environmental changes.
-
Data deviates significantly from co-located, recently calibrated instruments or historical data for the location.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps | Recommended Action |
| Micro-biofouling (Biofilm/Slime Layer) | 1. Visual Inspection: If possible, visually inspect the sensor head for a slimy or discolored layer. 2. Response Time Test: Notice if the sensor's response time to environmental changes has increased. Biofilms can slow the diffusion of molecules to the sensor surface.[2][3] 3. In-Situ Cleaning: If the deployment platform allows, gently wipe the sensor head with a soft, non-abrasive cloth to see if readings return to expected values. | - For short-term deployments, regular manual cleaning may be sufficient. - For long-term deployments, consider implementing an automated mechanical wiping system.[1][3] |
| Macro-biofouling (Barnacles, Algae, etc.) | 1. Visual Inspection: Check for visible growth of larger organisms on the sensor body and sensing surfaces. 2. Flow Obstruction: Assess if the biofouling is obstructing water flow to the sensor, which is critical for accurate measurements. | - Manually remove macro-biofouling, taking care not to scratch or damage the sensor surface. - For future deployments, consider using a copper-alloy sensor guard or applying copper tape to the sensor housing (with caution for pH sensors).[4] |
| Chemical Interference from Antifouling Coatings | 1. Identify Antifouling Method: Determine the type of antifouling paint or coating used on the sensor or deployment platform. 2. Assess Proximity: Note the proximity of copper-based antifouling materials to the sensor head. Leaching of copper ions can interfere with electrochemical measurements, potentially affecting pH readings.[5] | - If copper-based antifouling is suspected to be the cause, consider switching to a biocide-free alternative such as a silicone-based coating. - If using copper components, ensure they are electrically isolated from other metals to prevent galvanic corrosion and excessive ion leaching. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of biofouling that affect carbonate sensors?
A1: In-situ carbonate sensors are susceptible to two main types of biofouling:
-
Micro-biofouling: This is the initial stage, characterized by the formation of a biofilm or slime layer composed of bacteria, diatoms, and other microorganisms. This layer can interfere with the sensor's response time and accuracy.[2][3]
-
Macro-biofouling: This involves the settlement and growth of larger organisms such as barnacles, algae, mussels, and tubeworms. Macro-biofouling can physically block the sensor's sensing surface and alter the immediate chemical environment.[6]
Q2: How can I choose the right antifouling strategy for my experiment?
A2: The optimal antifouling strategy depends on several factors, including the deployment duration, location, and the specific type of carbonate sensor being used. Here is a summary of common strategies:
| Antifouling Strategy | Best For | Advantages | Disadvantages |
| Mechanical Wipers | Long-term, autonomous deployments | Effective at removing both micro and macro-biofouling from the sensing surface.[1][3] | Can be complex to integrate, requires power, and may not clean the entire sensor body. |
| Copper-Based Coatings/Components | Protecting sensor housing and non-sensing parts | Highly effective at preventing the settlement of many fouling organisms.[4] | Can leach copper ions that may interfere with pH and other electrochemical measurements.[5] Potential for environmental toxicity.[7][8] |
| Biocide-Free Coatings (e.g., Silicone-based) | Environmentally sensitive areas; long-term deployments | Non-toxic and can be very effective at preventing firm attachment of fouling organisms. | May be less effective against certain types of slime and require periodic cleaning. Performance can vary depending on the specific formulation and environmental conditions. |
| Electro-chlorination | Moored or cabled observatories with sufficient power | Highly effective at preventing biofouling by generating a small amount of chlorine from seawater.[6] | Requires significant power and a more complex setup. |
Q3: Can copper-based antifouling paints affect my pH measurements?
A3: Yes, there is a potential for interference. Copper-based antifouling paints release copper ions (Cu²⁺) into the surrounding water to deter biofouling.[5] These ions can interact with the seawater carbonate system and potentially alter the local pH, leading to inaccurate readings. The extent of this interference depends on the leaching rate of the paint, water flow, and the proximity of the painted surface to the sensor's measurement area.
Q4: Are there any environmentally friendly alternatives to traditional antifouling paints?
A4: Yes, several "eco-friendly" antifouling strategies are available:
-
Silicone-based foul-release coatings: These create a low-friction surface that makes it difficult for organisms to attach firmly.
-
Nanostructured surfaces: These surfaces mimic the micro-topography of natural fouling-resistant organisms.
-
Natural product-based coatings: Research is ongoing into coatings that utilize natural biocides extracted from marine organisms.
While these alternatives are promising, their effectiveness can vary depending on the specific marine environment.[7]
Experimental Protocols
Protocol 1: Evaluating the Performance of Antifouling Coatings on Carbonate Sensors
Objective: To compare the effectiveness of different antifouling coatings in minimizing biofouling and maintaining data accuracy of in-situ carbonate sensors.
Methodology:
-
Sensor Preparation:
-
Use a minimum of three replicate sensors for each coating being tested, plus a set of uncoated control sensors.
-
Thoroughly clean and prepare the sensor housings according to the coating manufacturer's instructions.
-
Apply the antifouling coatings to the designated sensors, ensuring the sensing elements (e.g., glass electrode, optode window) are properly masked and not coated.
-
Allow the coatings to cure completely as specified by the manufacturer.
-
-
Deployment:
-
Deploy all sensors (coated and control) at the same location and depth to ensure they are exposed to identical environmental conditions.
-
Position the sensors in a way that minimizes any potential interaction between different coatings.
-
Record the initial deployment date and time.
-
-
Data Collection:
-
Program all sensors to record data at the same frequency (e.g., hourly).
-
At regular intervals (e.g., weekly or bi-weekly), retrieve the sensors for inspection and data download.
-
Before cleaning, take high-resolution photographs of each sensor to document the extent and type of biofouling.
-
Perform a post-deployment calibration check against known standards before cleaning to quantify sensor drift.
-
-
Data Analysis:
-
Compare the time-series data from the coated sensors to the uncoated control sensors.
-
Quantify the sensor drift for each coating over the deployment period.
-
Analyze the photographic evidence to assess the percentage of biofouling coverage and the types of organisms present on each sensor.
-
Visualizations
Caption: The typical progression of marine biofouling on an unprotected sensor surface.
Caption: A decision tree to guide the selection of an appropriate antifouling strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antibiofouling Coatings For Marine Sensors: Progress and Perspectives on Materials, Methods, Impacts, and Field Trial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antifouling Copper Surfaces Interfere with Wet Chemical Nitrate Sensors: Characterization and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. os.copernicus.org [os.copernicus.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Quality control procedures for carbonate selective electrodes.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control procedures for carbonate selective electrodes. Find answers to frequently asked questions and detailed troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the acceptable slope for a carbonate selective electrode?
A new carbonate selective electrode should exhibit a slope of -25 to -30 mV per decade of carbonate concentration at 25°C.[1][2] The slope should be checked daily and recalibration is necessary if the slope changes by more than 2%.[3]
Q2: How often should I calibrate my carbonate selective electrode?
For optimal accuracy, calibration should be performed at the beginning of each day of use.[3] It is also recommended to verify the calibration every 1-2 hours by measuring a mid-range standard.[1][4] If the reading differs by more than 2% from the expected value, recalibration is required.[3]
Q3: What are the common interferences for carbonate selective electrodes?
The most significant interferents are salicylate (B1505791) and hydroxide (B78521) ions (OH⁻).[5][6] Salicylate, a component of aspirin, can cause positive interference, which is a critical consideration in clinical samples.[5][7] Hydroxide interference becomes more pronounced at high pH values (>9).[5] Other potential interferences, though less significant, include chloride (Cl⁻) and sulfate (B86663) (SO₄²⁻).[6]
Q4: How should I store my carbonate selective electrode?
For short-term storage (overnight or between measurements), rinse the electrode with deionized water and place it in a mid-range carbonate standard solution.[3] For long-term storage, consult the manufacturer's instructions, which may involve filling the electrode with the appropriate filling solution, closing the fill hole, and placing a protective cap on the sensing element.[3]
Q5: What is the typical response time of a carbonate selective electrode?
The response time is typically 1-2 minutes for carbonate concentrations in the range of 5 to 50 mM.[6][8] Response times may be longer at lower concentrations.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of carbonate selective electrodes.
Issue 1: Inaccurate or Unstable Readings
Symptoms:
-
Readings are consistently different from expected values.
-
The millivolt (mV) reading drifts significantly over a short period.
-
The readings are noisy and do not stabilize.
Possible Causes and Solutions:
| Cause | Solution |
| Improper Calibration | Recalibrate the electrode using fresh, accurately prepared standards. Ensure standards bracket the expected sample concentration.[4][9] |
| Temperature Fluctuations | Ensure that standards and samples are at the same temperature. A 1°C difference can lead to a 2-4% measurement error.[4][10] Use a stirrer with an insulating pad to prevent heat transfer.[4][11] |
| Air Bubbles on Membrane | Remove any visible air bubbles on the electrode's sensing membrane by gently tapping the electrode or re-dipping it in the solution.[11][12] |
| Clogged Reference Junction | For refillable electrodes, ensure the reference filling solution level is adequate and that the fill hole is open during measurements to ensure proper electrolyte flow.[11] If necessary, drain and refill the reference chamber. |
| Incorrect Sample pH | The sample pH must be fixed within the optimal range for the electrode, typically using a buffer solution to convert all bicarbonate and carbonate to a measurable form.[5][13] |
| Membrane Failure | If the electrode has been in use for an extended period (e.g., beyond its typical 3-6 month lifetime), the membrane may need replacement.[1][6][8] |
Troubleshooting Workflow for Inaccurate Readings
Caption: Troubleshooting workflow for inaccurate or unstable readings.
Issue 2: Slow or No Response
Symptoms:
-
The electrode takes an excessively long time to stabilize.
-
There is no significant change in reading when moving the electrode between solutions of different concentrations.
Possible Causes and Solutions:
| Cause | Solution |
| Electrode Not Conditioned | New electrodes or electrodes that have been stored dry require conditioning. Soak the electrode in a mid-range standard solution for at least 2 hours before use.[3][14] |
| Low Sample Concentration | Response times are inherently longer at very low carbonate concentrations.[1] Allow more time for the reading to stabilize. |
| Membrane Poisoning/Contamination | If the electrode has been exposed to interfering ions or organic solvents, the membrane may be contaminated. Try soaking the electrode in distilled water to clean the membrane.[10] |
| Incorrect Filling Solution | For refillable electrodes, verify that the correct internal filling solution is being used as specified by the manufacturer.[11] |
Logical Flow for Addressing Slow/No Response
Caption: Decision tree for troubleshooting a slow or unresponsive electrode.
Experimental Protocols
Protocol 1: Electrode Slope Check
This procedure is essential for verifying the performance of the carbonate selective electrode.
Materials:
-
Calibrated pH/mV meter
-
Carbonate selective electrode
-
Magnetic stirrer and stir bar
-
150 mL beakers
-
Pipettes
-
Deionized water
-
Two carbonate standard solutions, one a decade more concentrated than the other (e.g., 10⁻³ M and 10⁻² M)
-
Ionic Strength Adjustment (ISA) or buffer solution as recommended by the electrode manufacturer
Procedure:
-
Connect the carbonate selective electrode to the meter and set the meter to the mV mode.[13]
-
Place 100 mL of the lower concentration standard into a 150 mL beaker. Add the recommended volume of ISA/buffer.
-
Place the beaker on a magnetic stirrer and begin stirring at a constant, moderate rate.
-
Rinse the electrode with deionized water, blot dry, and immerse it in the solution.
-
Once the reading has stabilized, record the mV value.
-
Rinse the electrode with deionized water and blot dry.
-
Place 100 mL of the higher concentration standard into a separate 150 mL beaker and add the same amount of ISA/buffer.
-
Immerse the electrode in the second standard solution and wait for the reading to stabilize. Record the mV value.
-
Calculate the difference between the two mV readings. The difference should be between -25 and -30 mV for a functioning electrode at 25°C.
Quantitative Performance Data
| Parameter | Acceptable Range | Recommended Action if Out of Range |
| Slope | -25 to -30 mV/decade | Check for membrane failure, incorrect standards, or temperature effects. Consider replacing the membrane or the entire electrode.[1][2] |
| Response Time | 1-2 minutes (in 5-50 mM range) | Condition the electrode. Check for low sample concentration or membrane contamination.[1][6][8] |
| Reproducibility | ±2% | Ensure constant temperature and stirring rate. Use fresh standards for each calibration.[4] |
| pH Range | Dependent on buffer system (e.g., 4.8-5.2 or >9) | Adjust sample pH with the appropriate buffer before measurement.[5][13] |
Experimental Workflow for Daily Quality Control
Caption: Daily experimental workflow for carbonate ISE quality control.
References
- 1. cdn.pasco.com [cdn.pasco.com]
- 2. researchgate.net [researchgate.net]
- 3. xylem.com [xylem.com]
- 4. scandinovata.se [scandinovata.se]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. agscientific.com [agscientific.com]
- 8. Carbonate ion-selective electrode with reduced interference from salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. cdn.pasco.com [cdn.pasco.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. coleparmer.com [coleparmer.com]
- 13. instrumart.com [instrumart.com]
- 14. turtletoughsensors.com [turtletoughsensors.com]
Validation & Comparative
A Comparative Guide to Carbonate Ionophores: Featuring Carbonate Ionophore VII
For researchers, scientists, and drug development professionals engaged in the precise measurement of carbonate ions, the selection of an appropriate ionophore is a critical determinant of experimental success. This guide provides a detailed comparison of Carbonate Ionophore VII with other available carbonate ionophores, supported by experimental data and protocols to facilitate informed decision-making. The primary application of these ionophores is in the fabrication of ion-selective electrodes (ISEs), which are affordable and effective chemical sensors for detecting carbonate and carbon dioxide levels in various environments, from oceanic to clinical settings.[1]
Performance Comparison of Carbonate Ionophores
The efficacy of a carbonate ionophore is determined by several key performance metrics, including its selectivity for carbonate ions over other anions, the linear concentration range over which it provides a predictable response, its response time, and the operational lifetime of the resulting sensor. The following table summarizes the performance of this compound and other notable carbonate ionophores based on published experimental data.
| Ionophore | Principle of Operation | Measuring Range (M) | Sensitivity (Slope) | Response Time | Lifetime | Key Interfering Ions |
| This compound | Neutral Carrier | 5.8 x 10⁻⁷ - 1.0 x 10⁻¹ | -26.0 mV/decade | 1 - 2 min | At least 3 months | Salicylate (B1505791), Sulfide (in some conditions) |
| Trifluoroacetyl-p-butylbenzene (TFABB) | Neutral Carrier | 10⁻⁷ - 10⁻² | Near-Nernstian | 30 s - 2 min | Not specified | Not specified |
| Deoxycholic acid-based ionophore (deoxy-3,12-bis(TFAB)CA) | Neutral Carrier | Not specified | Not specified | Not specified | Not specified | Not specified |
| Cholic acid derivatives with two TFAB groups | Neutral Carrier | Not specified | Not specified | Not specified | Not specified | Not specified |
Note: The performance of an ion-selective electrode is highly dependent on the membrane composition and experimental conditions. The data presented here is for comparative purposes. "Near-Nernstian" implies a slope close to the theoretical value of -29.6 mV/decade for divalent anions at 25°C.
Experimental Protocols
The fabrication of a carbonate-selective electrode involves the preparation of a polymeric membrane containing the ionophore. The following is a detailed protocol for preparing a PVC-based carbonate-selective electrode using this compound.
Preparation of a Carbonate-Selective Electrode using this compound
This protocol is adapted from standard procedures for creating PVC membrane ion-selective electrodes.
Materials:
-
This compound
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Bis(2-ethylhexyl) adipate (B1204190) (plasticizer)
-
Methyltridodecylammonium chloride (TDMACl) (lipophilic additive)
-
Tetrahydrofuran (THF), freshly distilled
-
Ethyl acetate (B1210297)
Equipment:
-
Glass beaker
-
Magnetic stirrer
-
Glass ring for membrane casting (e.g., 20 mm diameter)
-
Electrode body
-
Ag/AgCl internal reference electrode
-
Inner filling solution (e.g., 0.1 M NaH₂PO₄, 0.1 M Na₂HPO₄, 0.01 M NaCl)
Procedure:
-
Membrane Cocktail Preparation:
-
In a clean, dry glass beaker, dissolve the following components in a 3:5 (v/v) mixture of ethyl acetate and freshly distilled THF:
-
5.1 wt% this compound
-
36.9 wt% Poly(vinyl chloride) (PVC)
-
56.8 wt% Bis(2-ethylhexyl) adipate
-
1.2 wt% Methyltridodecylammonium chloride (TDMACl)
-
-
Stir the mixture with a magnetic stirrer until all components are completely dissolved, resulting in a homogenous solution.
-
-
Membrane Casting:
-
Place a clean glass ring on a smooth, level glass plate.
-
Carefully pour the membrane cocktail into the glass ring.
-
Allow the solvent to evaporate slowly in a dust-free environment for at least 24 hours. This will result in a flexible, transparent membrane.
-
-
Electrode Assembly:
-
Cut a small disc (e.g., 5-7 mm diameter) from the cast membrane.
-
Mount the membrane disc into the tip of the electrode body.
-
Fill the electrode body with the inner filling solution, ensuring no air bubbles are trapped.
-
Insert the Ag/AgCl internal reference electrode into the inner filling solution.
-
-
Conditioning:
-
Condition the newly assembled electrode by soaking it in a 0.01 M NaHCO₃ solution for at least 2 hours before use.
-
Visualizing the Experimental Workflow and Signal Transduction
To better understand the processes involved, the following diagrams illustrate the experimental workflow for preparing a carbonate-selective electrode and the principle of signal transduction.
Caption: Experimental workflow for the preparation of a carbonate-selective electrode.
Caption: Principle of electrochemical signal transduction in a carbonate ISE.
Concluding Remarks
This compound stands out as a robust and highly selective option for the fabrication of carbonate-selective electrodes, demonstrating a wide measuring range and a long operational lifetime. Its reduced interference from common anions like salicylate makes it particularly suitable for clinical applications.[1] The selection of an appropriate ionophore should always be guided by the specific requirements of the intended application, including the sample matrix, the expected concentration range of carbonate, and the presence of potential interfering ions. The provided experimental protocol offers a reliable starting point for the development of high-performance carbonate sensors.
References
Validation of Carbonate Ionophore VII ISE against Coulometric Titration: A Comparative Guide
At a Glance: Method Comparison
| Feature | Carbonate Ionophore VII ISE | Coulometric Titration |
| Principle | Potentiometric measurement of carbonate ion activity | Electrolytic generation of a titrant that reacts with carbonate |
| Measurement | Direct, real-time | Indirect, endpoint detection |
| Selectivity | High selectivity for carbonate over other anions.[1] | Highly specific to CO2 evolved from the sample |
| Limit of Detection | As low as 10⁻⁷ M | Typically in the µg C range, with a lower reporting limit of around 0.04% CO2.[2] |
| Accuracy | Good, comparable to other methods like potentiometric titration | High, often considered a reference method with accuracy better than +/- 0.15% relative for samples containing over 1000 µg C.[3][4] |
| Precision | Good, with stable and reproducible readings | High, with excellent precision for replicate analyses.[5] |
| Speed | Fast response time, suitable for continuous monitoring | Slower, with analysis times typically ranging from 5 to 40 minutes per sample.[2] |
| Sample Throughput | High | Moderate, typically 20-30 samples per day.[2] |
| Ease of Use | Relatively simple operation | Requires more specialized equipment and trained personnel |
| Cost | Lower initial investment | Higher initial investment for the coulometer |
| Applications | Environmental monitoring (e.g., ocean acidification), clinical analysis.[6] | Geochemical analysis, reference standard for carbon measurement.[5] |
Experimental Protocols
This compound ISE Method
The determination of carbonate concentration using a this compound ISE is based on measuring the potential difference between the ISE and a reference electrode, which is proportional to the activity of carbonate ions in the sample.
Materials and Reagents:
-
This compound
-
Poly(vinyl chloride) (PVC)
-
Plasticizer (e.g., 2-nitrophenyl octyl ether)
-
Lipophilic salt (e.g., tetradodecylammonium tetrakis(4-chlorophenyl)borate)
-
Tetrahydrofuran (THF)
-
Reference electrode (e.g., Ag/AgCl)
-
pH/ion meter
-
Standard carbonate solutions for calibration
Procedure:
-
Membrane Cocktail Preparation: A master solution is prepared by dissolving PVC, the plasticizer, this compound, and the lipophilic salt in THF.
-
Electrode Fabrication: The prepared membrane cocktail is cast onto a suitable electrode body and allowed to dry, forming a carbonate-selective membrane.
-
Electrode Conditioning: The newly fabricated electrode is conditioned by soaking in a standard carbonate solution for several hours until a stable potential is achieved.
-
Calibration: A calibration curve is generated by measuring the potential of the ISE in a series of standard carbonate solutions of known concentrations. The potential is plotted against the logarithm of the carbonate activity.
-
Sample Measurement: The potential of the ISE is measured in the unknown sample, and the carbonate concentration is determined from the calibration curve.
Coulometric Titration Method
Coulometric titration for carbonate determination involves the acidification of the sample to convert all carbonate species to CO2, followed by the titration of the evolved CO2.
Materials and Reagents:
-
Coulometer with a titration cell
-
Acidification module
-
Carrier gas (CO2-free, e.g., nitrogen or argon)
-
Acid solution (e.g., phosphoric acid or perchloric acid)
-
Coulometer cell solution (e.g., a solution containing ethanolamine)
-
Scrubbing solutions to remove potential interferences (e.g., silver sulfate (B86663) for sulfur compounds)
-
Calcium carbonate or sodium carbonate standards for calibration
Procedure:
-
System Preparation: The coulometer and acidification module are assembled and prepared according to the manufacturer's instructions. The system is purged with the carrier gas to remove any atmospheric CO2.
-
Blank Measurement: A blank run is performed using the acid solution without a sample to determine the background CO2 level.
-
Calibration: A known amount of a certified carbonate standard (e.g., calcium carbonate) is analyzed to calibrate the instrument.
-
Sample Analysis: A precisely weighed or volumetrically measured sample is introduced into the reaction vessel.
-
Acidification and CO2 Evolution: The sample is acidified, and the evolved CO2 is carried by the gas stream into the titration cell.
-
Coulometric Titration: In the titration cell, the CO2 reacts with the cell solution (e.g., ethanolamine) to form an acid. The coulometer electrochemically generates a titrant (a base) to neutralize this acid. The amount of charge passed is directly proportional to the amount of CO2.
-
Endpoint Detection: The endpoint of the titration is detected automatically by the coulometer, typically using a photometric or electrometric indicator.
-
Calculation: The instrument calculates the amount of carbonate in the original sample based on the total charge passed during the titration.
Method Principles and Workflows
This compound ISE Signaling Pathway
Caption: Principle of this compound ISE.
Validation Workflow: ISE vs. Coulometric Titration
References
- 1. Recent developments in ionophore-based potentiometric electrochemical sensors for oceanic carbonate detection - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00232B [pubs.rsc.org]
- 2. pubs.usgs.gov [pubs.usgs.gov]
- 3. Precise coulometry: the titration of pure sodium carbonate - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Precise coulometry: the titration of pure sodium carbonate - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Determination of carbonate carbon in geological materials by coulometric titration [pubs.usgs.gov]
- 6. agscientific.com [agscientific.com]
A Comparative Guide to Carbonate Ion Analysis: Carbonate Ionophore VII vs. Traditional Spectrophotometry
For researchers, scientists, and drug development professionals requiring precise quantification of carbonate ions, selecting the appropriate analytical method is paramount. This guide provides a detailed comparison of two prominent techniques: the modern ion-selective electrode (ISE) method utilizing Carbonate Ionophore VII and traditional spectrophotometric methods. This objective analysis, supported by experimental data and protocols, will assist in making an informed decision based on specific application needs.
At a Glance: Performance Comparison
The following table summarizes the key performance characteristics of this compound-based ISEs and traditional spectrophotometric methods for carbonate determination. It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions.
| Performance Metric | This compound (ISE) | Traditional Spectrophotometric Method |
| Principle | Potentiometric measurement based on selective binding of carbonate ions to the ionophore in a membrane electrode. | Colorimetric measurement of the absorbance change resulting from the reaction of carbonate ions with a chromogenic reagent (e.g., lead(II)). |
| Selectivity | High selectivity for carbonate over other common anions.[1] Potential interference from sulfide (B99878) in anoxic environments has been noted.[2] | Generally good selectivity, but can be susceptible to interference from other ions that form colored complexes with the reagent. Methodological refinements can correct for some instrumental differences.[3][4] |
| Detection Limit | As low as 5.8 x 10⁻⁷ mol/L.[1] | In the micromolar range (e.g., ~1 x 10⁻⁶ M).[5] |
| Response Time | Typically in the range of 1-2 minutes.[6] | Fast, with measurements often completed within minutes.[7][8] |
| Precision | High reproducibility with relative standard deviations (RSD) typically below 2%. | Good precision, with reported RSDs often below 2%.[5] However, inconsistencies between different approaches and instruments have been observed.[8][9] |
| Sample Pre-treatment | Generally minimal, often requiring only standard calibration solutions.[1][10] | May require pH adjustment and addition of reagents.[7][8] |
| Instrumentation | Potentiometer/ion meter and a carbonate ion-selective electrode. | UV-Vis spectrophotometer. |
Delving Deeper: Methodology and Experimental Protocols
A thorough understanding of the experimental procedures is crucial for evaluating and implementing these analytical techniques.
This compound-Based Ion-Selective Electrode Method
This method relies on a potentiometric sensor where a membrane embedded with this compound selectively binds carbonate ions. This binding event generates a potential difference across the membrane, which is proportional to the concentration of carbonate ions in the sample.
Experimental Protocol:
-
Membrane Preparation: A typical membrane composition includes this compound, a plasticizer such as bis(2-ethylhexyl) adipate, an ionic additive like methyltridodecylammonium chloride, and a polymer matrix of high molecular weight poly(vinyl chloride) (PVC). These components are dissolved in a suitable solvent (e.g., a mixture of ethyl acetate (B1210297) and THF).
-
Electrode Assembly: The prepared membrane solution is cast into a ring or affixed to the end of an electrode body. The internal filling solution typically contains a known concentration of a carbonate salt and a reference salt (e.g., 0.1 M NaH₂PO₄, 0.1 M Na₂HPO₄, 0.01 M NaCl). An internal reference electrode (e.g., Ag/AgCl) is immersed in this solution.
-
Calibration: The electrode is calibrated using a series of standard solutions of known carbonate concentrations. The potential of the electrode is measured against a reference electrode, and a calibration curve is constructed by plotting the potential versus the logarithm of the carbonate concentration.
-
Sample Measurement: The calibrated electrode is immersed in the sample solution, and the potential is measured. The carbonate concentration in the sample is then determined from the calibration curve.
Traditional Spectrophotometric Method
This technique is based on the reaction of carbonate ions with a specific reagent to produce a colored product. The concentration of the carbonate is then determined by measuring the absorbance of the solution at a specific wavelength. A common approach involves the use of lead(II) ions, which form a complex with carbonate that can be quantified by UV spectrophotometry.[8]
Experimental Protocol:
-
Reagent Preparation: A stock solution of a lead(II) salt, such as lead perchlorate (B79767) (Pb(ClO₄)₂) or lead chloride (PbCl₂), is prepared in deionized water.
-
Sample Preparation: A known volume of the sample is placed in a quartz cuvette. A baseline absorbance reading of the sample is taken.
-
Reaction and Measurement: A small, precise volume of the lead(II) reagent is added to the sample in the cuvette. After mixing, the absorbance of the solution is measured at specific wavelengths, typically 234 nm and 250 nm, with a reference wavelength around 350 nm.[7][11]
-
Calculation: The carbonate ion concentration is calculated based on the change in absorbance, using a pre-determined calibration curve or by applying a specific algorithm that relates the absorbance ratio to the carbonate concentration.[3][4]
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each method.
Concluding Remarks
Both the this compound-based ISE method and traditional spectrophotometric methods offer viable solutions for the determination of carbonate ions. The choice between the two will ultimately depend on the specific requirements of the application.
The This compound method is characterized by its high selectivity and minimal sample pre-treatment, making it an excellent choice for complex matrices and for applications where ease of use is a priority. Its suitability for the development of portable and in-situ sensors is a significant advantage for environmental and real-time monitoring.
Traditional spectrophotometric methods are well-established and can provide rapid and precise results. They are particularly advantageous in laboratories already equipped with UV-Vis spectrophotometers. However, potential interferences and the need for careful methodological validation are important considerations.
For researchers and professionals in drug development and other critical fields, a careful evaluation of these factors against their analytical needs will ensure the selection of the most appropriate and reliable method for carbonate ion quantification.
References
- 1. shalom-education.com [shalom-education.com]
- 2. agscientific.com [agscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. "Spectrophotometric Determination of Carbonate Ion Concentrations: Elim" by Jonathan D. Sharp, Robert H. Byrne et al. [digitalcommons.usf.edu]
- 5. Highly sensitive determination method for total carbonate in water samples by flow injection analysis coupled with gas-diffusion separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Spectrophotometric Measurement of Carbonate Ion in Seawater over a Decade: Dealing with Inconsistencies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digital.csic.es [digital.csic.es]
- 10. A novel carbonate ion-selective electrode based on pine-leaf porous silver nanoparticles/polyaniline composites as the solid contact for marine monitoring - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Recent developments in ionophore-based potentiometric electrochemical sensors for oceanic carbonate detection - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00232B [pubs.rsc.org]
Selectivity coefficients of Carbonate ionophore VII for various anions.
In the realm of ion-selective electrodes (ISEs) for carbonate detection, the choice of ionophore is paramount to achieving accurate and reliable measurements. This guide provides a comparative analysis of Carbonate ionophore VII (N,N-Dioctyl-3α,12α-bis(4-trifluoroacetylbenzoxy)-5β-cholan-24-amide), a commercially available ionophore, against other developmental carbonate ionophores. The data presented is crucial for researchers, scientists, and drug development professionals in selecting the appropriate sensing material for their applications, which range from environmental monitoring to clinical diagnostics.[1][2]
Unveiling Selectivity: A Quantitative Comparison
The potentiometric selectivity coefficient (
KCO32−,Jpot
) is a critical parameter that quantifies an ionophore's preference for the primary ion (carbonate) over an interfering anion (J). A lower selectivity coefficient value indicates a higher selectivity for carbonate.
The following table summarizes the logarithmic selectivity coefficients for three different ionophores. Electrode C utilizes deoxy-3,12-bis(TFAB)CA, which is commercially known as this compound.[3] Electrodes A and B employ TFADB and 3,12-bis(TFAB)CA, respectively, representing alternative ionophore structures.[3]
| Interfering Anion (J) | Electrode A (TFADB) | Electrode B (3,12-bis(TFAB)CA) | Electrode C (this compound) |
| Salicylate (Sal⁻) | -1.5 | -2.5 | -4.2 |
| Chloride (Cl⁻) | -2.8 | -3.5 | -4.5 |
| Nitrate (NO₃⁻) | -2.2 | -3.0 | -4.0 |
| Hydrogen Sulfide (HS⁻) | Not Reported | Not Reported | -3.8 |
Table 1: Logarithmic potentiometric selectivity coefficients (
logKCO32−,Jpot
) of ion-selective electrodes based on different carbonate ionophores. Data extracted from Figure 8 of a 2024 RSC Publishing article.[3]
The data clearly demonstrates the superior selectivity of this compound (Electrode C) for carbonate ions against common interfering anions like salicylate, chloride, and nitrate, as indicated by the significantly lower logarithmic selectivity coefficients.
The Science Behind the Numbers: Experimental Protocol
The determination of potentiometric selectivity coefficients is a meticulous process governed by established methodologies. The data presented above was likely obtained using the Separate Solution Method (SSM) or the Fixed Interference Method (FIM) , as recommended by IUPAC.
Principle of the Separate Solution Method (SSM)
The SSM involves measuring the potential of the ion-selective electrode in two separate solutions: one containing the primary ion (carbonate) and the other containing the interfering ion.
Experimental Steps:
-
Electrode Conditioning: The carbonate-selective electrode is first conditioned in a standard solution of sodium carbonate (e.g., 0.01 M) until a stable potential reading is achieved.
-
Calibration for Primary Ion: The electrode potential is measured in a series of standard sodium carbonate solutions of varying concentrations (e.g., 10⁻¹ M to 10⁻⁶ M). The potential readings are plotted against the logarithm of the carbonate activity to generate a calibration curve.
-
Measurement in Interfering Ion Solution: The electrode is thoroughly rinsed and then immersed in a solution containing the interfering anion at a specific concentration (e.g., 0.01 M). The potential is recorded once it stabilizes.
-
Calculation of Selectivity Coefficient: The potentiometric selectivity coefficient (
ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="ng-star-inserted display">
) is calculated using the Nikolsky-Eisenman equation:KCO32−,Jpotngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="ng-star-inserted display"> E=constant+zCO32−F2.303RTlog(aCO32−+KCO32−,Jpot⋅aJzJzCO32−)Where:
-
E is the measured potential.
-
R is the ideal gas constant.
-
T is the absolute temperature.
-
F is the Faraday constant.
-
ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="ng-star-inserted display">
andzCO32− are the charges of the carbonate and interfering ions, respectively.zJ -
ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="ng-star-inserted display">
andaCO32− are the activities of the carbonate and interfering ions, respectively.aJ
By equating the potentials measured for the primary ion and the interfering ion that give the same potential reading, the selectivity coefficient can be determined from the activities of the two ions.
-
Visualizing the Workflow
The following diagram illustrates the experimental workflow for determining the potentiometric selectivity coefficient using the Separate Solution Method.
Caption: Experimental workflow for determining potentiometric selectivity coefficients.
References
Inter-laboratory Comparison of Carbonate Measurements: A Guide to Ionophore VII-Based Potentiometry and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of carbonate is crucial in various applications, from physiological studies to environmental monitoring. This guide provides a comprehensive comparison of carbonate measurement using Ionophore VII-based ion-selective electrodes (ISEs) against established analytical techniques. Detailed experimental protocols and performance data are presented to assist in selecting the most suitable method for specific research needs.
Performance Comparison of Carbonate Measurement Methods
The selection of an appropriate analytical method for carbonate quantification depends on factors such as required sensitivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of a carbonate-selective electrode based on Ionophore VII and two common alternative methods: acid-base titration and ion chromatography.
| Feature | Ionophore VII-Based ISE | Acid-Base Titration | Ion Chromatography |
| Principle | Potentiometric measurement of carbonate ion activity. | Neutralization reaction with a standardized acid. | Separation of anions followed by conductivity detection. |
| Detection Limit | 5.8 x 10⁻⁷ mol/L[1] | Dependent on indicator and titrant concentration. | Typically in the low mg/L range.[2] |
| Linear Range | 1.0 x 10⁻⁵–1.0 x 10⁻¹ mol/L[3] | Dependent on sample concentration. | A linear calibration curve can be obtained up to 1200 mg/L.[2] |
| Response Time | Typically around 30 seconds.[4] | Manual and time-consuming. | Dependent on chromatographic run time. |
| Selectivity | High selectivity for carbonate over other anions like chloride and salicylate.[1] | Non-selective, measures total alkalinity. | Can be affected by co-eluting anions.[5] |
| Sample Pretreatment | Generally not required, other than pH adjustment.[1] | May require filtration. | Dilution of the sample is often the only preparation required.[6] |
| Advantages | Direct, real-time measurement; high selectivity; suitable for turbid or colored samples. | Low cost; simple equipment. | Can analyze multiple anions simultaneously. |
| Disadvantages | Requires calibration; potential for electrode drift. | Lower sensitivity; interference from other bases or acids. | Higher initial instrument cost; can be complex to operate. |
Experimental Protocols
Carbonate Measurement using Ionophore VII-Based Ion-Selective Electrode
This protocol details the fabrication and use of a carbonate-selective electrode.
a) Preparation of the Ion-Selective Membrane:
The recommended membrane composition for a carbonate-selective electrode using Ionophore VII is as follows[1]:
-
Ionophore: 5.1 wt% Carbonate Ionophore VII
-
Anionic Additive: 1.2 wt% Methyltridodecylammonium chloride (TDMACl)
-
Plasticizer: 56.8 wt% Bis(2-ethylhexyl) adipate (B1204190)
-
Polymer Matrix: 36.9 wt% Poly(vinyl chloride) (PVC), high molecular weight
Procedure:
-
Dissolve the PVC in a suitable solvent mixture, such as ethyl acetate (B1210297) and tetrahydrofuran (B95107) (THF) in a 3:5 (v/v) ratio.
-
Add the Ionophore VII, TDMACl, and bis(2-ethylhexyl) adipate to the PVC solution.
-
Stir the mixture until all components are fully dissolved and a homogenous solution is obtained.
-
Pour the solution into a glass ring on a clean, flat glass plate and allow the solvent to evaporate slowly over 24 hours to form a thin membrane.
-
Once the membrane is formed, carefully cut a small disc (approximately 5-7 mm in diameter) for insertion into the electrode body.
b) Electrode Assembly and Conditioning:
-
Insert the prepared membrane disc into the tip of an ISE body.
-
Fill the electrode body with an internal filling solution. A common filling solution consists of 0.1 M NaH₂PO₄, 0.1 M Na₂HPO₄, and 0.01 M NaCl[1].
-
Insert a silver/silver chloride (Ag/AgCl) wire into the filling solution to serve as the internal reference electrode.
-
Condition the assembled electrode by soaking it in a mid-range carbonate standard solution for several hours before the first use.
c) Measurement Procedure:
-
Connect the carbonate ISE and a suitable external reference electrode to a high-impedance ion meter.
-
Prepare a series of carbonate standard solutions of known concentrations.
-
If necessary, add an ionic strength adjustment buffer (ISAB) to both the standards and samples to ensure a constant ionic strength.
-
Generate a calibration curve by measuring the potential (in mV) of each standard solution, starting from the lowest concentration.
-
Rinse the electrodes with deionized water and gently blot dry between measurements.
-
Measure the potential of the unknown sample and determine its carbonate concentration from the calibration curve.
Carbonate Determination by Acid-Base Titration
This method involves the titration of a carbonate-containing sample with a standard acid solution.
-
Pipette a known volume of the sample into an Erlenmeyer flask.
-
Add a few drops of a suitable indicator, such as phenolphthalein (B1677637) or a mixed indicator.
-
Titrate the sample with a standardized solution of a strong acid (e.g., HCl) until the endpoint is reached, indicated by a color change.
-
For samples containing both carbonate and bicarbonate, a two-step titration with two different indicators (e.g., phenolphthalein and methyl orange or bromocresol green) can be used to determine the concentration of each species.
-
The concentration of carbonate is calculated based on the volume of titrant used and the stoichiometry of the reaction.
Carbonate Analysis by Ion Chromatography
Ion chromatography is a powerful technique for the separation and quantification of various ions, including carbonate.
-
Prepare the eluent, which is the mobile phase that carries the sample through the chromatography column. A common eluent for carbonate analysis is a boric acid-ethylenediamine buffer[2].
-
Prepare a series of carbonate standards of known concentrations.
-
If necessary, dilute the sample to bring its concentration within the linear range of the instrument.
-
Inject a known volume of the standard or sample into the ion chromatograph.
-
The carbonate ions are separated from other anions on a stationary phase within the column.
-
The separated ions are detected by a conductivity detector.
-
A calibration curve is constructed by plotting the peak area or height against the concentration of the standards. The carbonate concentration in the sample is then determined from this curve.
Visualizations
Caption: Experimental workflow for carbonate measurement using an Ionophore VII-based ISE.
Caption: Principle of a carbonate-selective electrode with Ionophore VII.
References
- 1. Ion Selective Electrode Guide – Theory and Practice - Practical Tips on How to Measure Ions Selectively in Solution Using Ion Selective Electrode [chemeurope.com]
- 2. Determination of carbonate ion by ion chromatography [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. coryw.people.charleston.edu [coryw.people.charleston.edu]
- 8. studylib.net [studylib.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 11. Carbonate impurities in caustic soda | Metrohm [metrohm.com]
A Comparative Analysis of Solid-Contact and Liquid-Contact Carbonate-Selective Electrodes
In the realm of electrochemical sensing, ion-selective electrodes (ISEs) are indispensable tools for the direct measurement of ionic activity in a variety of samples. For the detection of carbonate ions (CO₃²⁻), a crucial parameter in environmental monitoring, clinical diagnostics, and industrial processes, two primary electrode designs are employed: the traditional liquid-contact (LC) ISE and the more modern solid-contact (SC) ISE. This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate sensor for their specific applications.
Fundamental Design and Operational Differences
The core distinction between solid-contact and liquid-contact ISEs lies in the internal construction that transduces the ionic signal from the ion-selective membrane to the electronic conductor.
Liquid-contact ISEs feature an internal filling solution containing a fixed concentration of the ion of interest (in this case, carbonate) and an internal reference electrode (e.g., Ag/AgCl). This design, while historically established, is susceptible to issues such as the evaporation of the internal solution, which can alter the reference potential and lead to signal drift.[1]
Solid-contact ISEs , conversely, eliminate the need for an internal liquid electrolyte.[1] An ion-to-electron transducing layer, often made of conductive polymers or nanomaterials, is placed directly between the ion-selective membrane and the solid electronic conductor. This innovation leads to a more robust, miniaturizable, and maintenance-free electrode.
Performance Characteristics: A Comparative Summary
The choice between a solid-contact and a liquid-contact carbonate ISE often comes down to a trade-off between established technology and the advantages of modern materials science. The following table summarizes key performance metrics based on available literature.
| Performance Metric | Solid-Contact Carbonate ISEs | Liquid-Contact Carbonate ISEs |
| Linear Range | 1.0 × 10⁻⁵ – 1.0 × 10⁻¹ M[2] | 5 × 10⁻³ - 5 × 10⁻² M[3] |
| Nernstian Slope | -26.56 mV/decade to -30.4 mV/decade[2][4] | Approx. -24 to -30 mV/decade[5] |
| Response Time | < 1 second to ~10 seconds[4][6] | 1 - 2 minutes[3] |
| Limit of Detection | 2.3 µM to 2.821 × 10⁻⁶ M[2][6] | Not explicitly stated in reviewed sources |
| Stability | High; no internal solution to evaporate or leak.[1] | Prone to potential drift due to changes in the internal filling solution.[1] |
| Lifetime | At least 1 month[7] | At least 3 months[3] |
| Miniaturization | Easily miniaturized for applications in confined spaces or for multi-sensor arrays.[1] | Difficult to miniaturize due to the internal liquid component.[1] |
| Maintenance | Low; no need to refill internal solution. | Requires periodic refilling of the internal solution. |
Experimental Protocols
Detailed methodologies are crucial for the fabrication and evaluation of ISEs. Below are synthesized protocols based on established practices.
Fabrication of a Solid-Contact Carbonate ISE
This protocol describes the fabrication of a solid-contact ISE using a conductive polymer as the ion-to-electron transducer.
Materials:
-
Substrate: Glassy carbon electrode (GCE) or similar conductive material.
-
Ion-to-Electron Transducer: For example, 3,4-ethylenedioxythiophene (B145204) (EDOT) for electropolymerization of PEDOT.
-
Ion-Selective Membrane Cocktail:
-
Carbonate ionophore (e.g., derivatives of trifluoroacetophenone).
-
Poly(vinyl chloride) (PVC) as the polymer matrix.
-
A plasticizer (e.g., 2-nitrophenyl octyl ether, NPOE).
-
Anionic sites (e.g., tetradodecylammonium chloride, TDMACl).
-
Tetrahydrofuran (THF) as the solvent.
-
Procedure:
-
Substrate Preparation: Polish the GCE surface with alumina (B75360) slurry, sonicate in deionized water and ethanol, and dry under a nitrogen stream.
-
Deposition of the Transducer Layer: Electropolymerize PEDOT onto the GCE surface by cyclic voltammetry in a solution containing EDOT and a supporting electrolyte.
-
Membrane Cocktail Preparation: Dissolve the ionophore, PVC, plasticizer, and anionic sites in THF to form a homogenous solution.
-
Membrane Deposition: Drop-cast a small volume of the membrane cocktail onto the PEDOT-coated GCE and allow the solvent to evaporate slowly at room temperature.
-
Conditioning: Condition the electrode in a standard carbonate solution (e.g., 0.01 M Na₂CO₃) for several hours before use.
Fabrication of a Liquid-Contact Carbonate ISE
This protocol outlines the assembly of a conventional liquid-contact ISE.
Materials:
-
Electrode Body: A commercially available or custom-made ISE body with a separate compartment for the internal filling solution.
-
Ion-Selective Membrane: A pre-cast membrane or a membrane cocktail as described for the SC-ISE.
-
Internal Filling Solution: A solution containing a fixed concentration of sodium chloride and sodium carbonate.
-
Internal Reference Electrode: A silver/silver chloride (Ag/AgCl) wire.
Procedure:
-
Membrane Installation: If using a pre-cast membrane, carefully place it at the bottom of the electrode body, ensuring a tight seal. If using a cocktail, cast it onto a suitable support and let it dry before assembly.
-
Filling the Internal Solution: Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped.
-
Inserting the Internal Reference Electrode: Insert the Ag/AgCl wire into the internal filling solution.
-
Conditioning: Condition the electrode by immersing the membrane in a standard carbonate solution for several hours.
Performance Evaluation of Carbonate ISEs
The following experimental workflow is used to characterize the performance of both solid-contact and liquid-contact carbonate ISEs.
Procedure:
-
Calibration:
-
Prepare a series of standard carbonate solutions of known concentrations (e.g., from 10⁻⁶ M to 10⁻¹ M).
-
Measure the potential (EMF) of the ISE in each standard solution against a stable external reference electrode.
-
Plot the potential versus the logarithm of the carbonate activity to generate a calibration curve.
-
-
Nernstian Slope and Linear Range:
-
The slope of the linear portion of the calibration curve is the Nernstian slope. For a divalent anion like carbonate, the theoretical slope is around -29.6 mV/decade at 25°C.
-
The concentration range over which the plot is linear is the linear range of the electrode.
-
-
Response Time:
-
Measure the time it takes for the electrode potential to stabilize (e.g., reach 95% of the final value) after a rapid change in carbonate concentration.
-
-
Selectivity:
-
Determine the selectivity coefficients for potential interfering ions (e.g., chloride, salicylate) using methods such as the matched potential method (MPM).[5] This involves measuring the concentration of the primary ion required to produce the same potential change as a certain concentration of the interfering ion.
-
-
Stability and Lifetime:
-
Monitor the electrode's potential in a standard solution over an extended period to assess for drift.
-
Periodically recalibrate the electrode over weeks or months to determine its operational lifetime.
-
Conclusion
The choice between solid-contact and liquid-contact carbonate ISEs depends on the specific requirements of the application. Solid-contact electrodes offer significant advantages in terms of robustness, ease of miniaturization, and reduced maintenance, making them ideal for in-field and portable applications, as well as for integration into multi-sensor platforms.[1] While liquid-contact electrodes have a longer history of use, they are more susceptible to performance degradation due to the inherent instability of the liquid internal components.[1] For researchers and professionals in drug development and other high-throughput environments, the stability and low maintenance of solid-contact ISEs can lead to more reliable and efficient workflows. The experimental data and protocols provided in this guide offer a foundation for making an informed decision and for the successful implementation of carbonate-selective electrodes in various scientific endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Carbonate ion-selective electrode with reduced interference from salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Performance Comparison of Solid Lead Ion Electrodes with Different Carbon-Based Nanomaterials as Electron-Ion Exchangers - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Dynamics: A Comparative Guide to Carbonate Ionophore VII Response Time
For researchers, scientists, and professionals in drug development, the rapid and accurate detection of carbonate ions is crucial. This guide provides a comparative analysis of the response time of Carbonate Ionophore VII, a key component in carbonate-selective electrodes, against other sensing technologies. The information presented herein is supported by experimental data and detailed protocols to assist in the objective assessment of its performance in dynamic environments.
The ability of an ion-selective electrode (ISE) to respond swiftly to changes in analyte concentration is a critical performance metric. In applications such as real-time monitoring of biological processes or high-throughput screening, a rapid response time is paramount. This compound, a derivative of trifluoroacetophenone, is widely utilized in the fabrication of potentiometric carbonate sensors. This guide delves into the temporal characteristics of this ionophore and its performance relative to other carbonate sensing methods.
Comparative Analysis of Response Times
The response time of an ion-selective electrode is formally defined by the International Union of Pure and Applied Chemistry (IUPAC) as the time required for the electrode to reach 90% of the final equilibrium potential after a step change in the analyte concentration. While direct comparative studies under identical conditions are limited, the existing literature provides valuable insights into the performance of various carbonate sensing systems.
| Sensing Technology | Active Component | Reported Response Time |
| Potentiometric ISE | This compound (or derivatives) | < 10 seconds to 2 minutes |
| Potentiometric Microsensor | Not specified (likely ionophore-based) | ~ 60 seconds |
| Polymer-free Liquid Membrane ISE | Trifluoroacetophenone derivatives | 1 - 2 minutes[1] |
| All-Solid-State ISE | Ag2CO3-BaCO3 (non-ionophore) | < 1 second |
Table 1: Comparison of reported response times for various carbonate sensing technologies. It is important to note that response times can be influenced by experimental conditions such as the concentration step, stirring rate, and membrane composition.
A sensor system utilizing a carbonate-selective electrode in freshwater lakes has demonstrated a rapid response time of less than 10 seconds[2]. More broadly, electrodes based on trifluoroacetophenone derivatives, the family to which this compound belongs, have reported response times ranging from 1 to 2 minutes[1]. In contrast, a novel all-solid-state carbonate-selective electrode that does not employ an ionophore has been reported to exhibit an exceptionally fast response of less than 1 second.
Experimental Protocols
Accurate determination of the response time of a carbonate-selective electrode is essential for evaluating its suitability for specific applications. The following protocol outlines a detailed methodology for measuring the dynamic response of an ISE incorporating this compound.
1. Electrode Conditioning:
-
Before the initial measurement, condition the newly fabricated carbonate-selective electrode by soaking it in a 0.01 M sodium carbonate solution for at least 2 hours.
-
For subsequent measurements, recondition the electrode in the same solution for 30 minutes.
2. Preparation of Standard Solutions:
-
Prepare a series of sodium carbonate standard solutions with concentrations ranging from 1.0 x 10⁻⁵ M to 1.0 x 10⁻² M.
-
To each standard solution, add an ionic strength adjustment buffer (ISAB) to ensure a constant ionic strength across all measurements. A common ISAB for carbonate measurements is a Tris buffer adjusted to a specific pH.
3. Experimental Setup:
-
Connect the carbonate-selective electrode and a suitable reference electrode (e.g., Ag/AgCl) to a high-impedance ion meter or a potentiometer with a data acquisition system capable of recording potential readings at a high frequency (e.g., every 0.1 seconds).
-
Place a magnetic stir bar in a beaker and fill it with a known volume of the lowest concentration standard solution.
-
Immerse the electrodes in the solution, ensuring the reference electrode junction is submerged.
-
Begin stirring at a constant and moderate rate to ensure efficient mass transport to the electrode surface without creating a vortex.
4. Dynamic Response Measurement:
-
Start recording the potential.
-
Allow the potential to stabilize to a baseline value.
-
Rapidly inject a small volume of a higher concentration standard solution to achieve a tenfold increase in the carbonate concentration (e.g., from 1.0 x 10⁻⁴ M to 1.0 x 10⁻³ M).
-
Continue recording the potential until a new stable equilibrium is reached.
-
The time taken for the potential to reach 90% of the total potential change is determined as the response time.
-
Repeat the measurement for different concentration steps to assess the response time across the dynamic range of the electrode.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages involved in the experimental determination of the response time for a carbonate ion-selective electrode.
Caption: Workflow for determining the response time of a carbonate ISE.
Signaling Pathway of Carbonate Detection
The detection of carbonate ions by an ion-selective electrode based on this compound involves a series of equilibria at the membrane-solution interface, leading to the generation of a potentiometric signal.
Caption: Simplified signaling pathway for carbonate detection.
References
- 1. Carbonate ion-selective electrode with reduced interference from salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in ionophore-based potentiometric electrochemical sensors for oceanic carbonate detection - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00232B [pubs.rsc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
